Difloxacin Hydrochloride
Description
This compound is a small molecule drug that was first approved in 1998.
See also: Difloxacin (has active moiety).
Propriétés
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGBGLSDVIOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98106-17-3 (Parent) | |
| Record name | Difloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046599 | |
| Record name | Difloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-86-5 | |
| Record name | Difloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIFLOXACIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Difloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difloxacin Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ0260HJ0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Difloxacin Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difloxacin Hydrochloride is a second-generation synthetic fluoroquinolone antibiotic utilized in veterinary medicine. This technical guide provides an in-depth overview of its synthesis and chemical properties, tailored for researchers, scientists, and drug development professionals. The document details the synthetic pathways, experimental protocols for its preparation, and a comprehensive summary of its physicochemical characteristics. Its mechanism of action, centered on the inhibition of bacterial DNA gyrase, is also elucidated. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding of the molecular interactions and synthetic workflows.
Chemical Properties of this compound
This compound is a white to off-white crystalline powder.[1] It is the hydrochloride salt of Difloxacin, which enhances its solubility in aqueous solutions.[2] The chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Information
| Property | Value | Reference(s) |
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | [3] |
| CAS Number | 91296-86-5 | [3] |
| Molecular Formula | C₂₁H₂₀ClF₂N₃O₃ | [3] |
| Molecular Weight | 435.85 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Physicochemical Properties
| Property | Reported Value(s) | Reference(s) |
| Melting Point | >245°C (decomposition) | [4] |
| 232-235°C | [1] | |
| Not less than 275°C | [5] | |
| Solubility | Water: Freely soluble (5 mg/mL); 200-400 mg/mL | [1][6] |
| Methanol: 200-400 mg/mL | [1] | |
| DMSO: ≥9.15 mg/mL (with gentle warming) | [7] | |
| pKa | pKa1 (carboxylic acid): ~6.0pKa2 (piperazinyl nitrogen): ~8.0-9.0 (estimated) | [6][8][9] |
| pH (in solution) | 3.5 - 4.5 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system, followed by the introduction of the key functional groups. A common approach is a variation of the Gould-Jacobs reaction.[10] The overall synthetic workflow is depicted below.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, constructed from published reaction schemes and general methodologies for quinolone synthesis.[10][11]
Step 1: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether, a solution of 2,4-dichloro-5-fluoroacetophenone and diethyl carbonate in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2,4-dichloro-5-fluorobenzoylacetate, which may be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate
-
The crude ethyl 2,4-dichloro-5-fluorobenzoylacetate is dissolved in acetic anhydride.
-
Triethyl orthoformate is added, and the mixture is heated to reflux for several hours.
-
The excess acetic anhydride and other volatile components are removed by distillation under reduced pressure to yield the crude product.
Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate
-
The crude product from the previous step is dissolved in a suitable solvent such as methylene (B1212753) chloride or ethanol (B145695).
-
p-Fluoroaniline is added to the solution, and the mixture is stirred at room temperature for a period of time until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove impurities.
Step 4: Synthesis of 7-Chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
The enamine product from Step 3 is dissolved in an anhydrous solvent like dioxane or tetrahydrofuran (B95107) (THF).[11]
-
Sodium hydride is added portion-wise at room temperature, and the mixture is then heated to reflux for several hours to induce cyclization.[11]
-
After cooling, the reaction mixture is carefully poured into water.
-
A solution of sodium hydroxide (B78521) is added, and the mixture is heated to reflux to hydrolyze the ester.[11]
-
The solution is cooled and acidified with hydrochloric acid to a pH of approximately 1-2, causing the product to precipitate.[11]
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield the quinolone carboxylic acid intermediate.
Step 5: Synthesis of Difloxacin
-
The 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is suspended in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or pyridine.
-
An excess of N-methylpiperazine is added to the suspension.
-
The reaction mixture is heated at an elevated temperature (e.g., 100-140°C) for several hours.
-
After cooling, the mixture is poured into water, and the pH is adjusted to precipitate the crude Difloxacin.
-
The solid is collected by filtration, washed with water, and dried.
Step 6: Formation of this compound
-
The crude Difloxacin is dissolved in a suitable solvent, such as ethanol.
-
A solution of hydrochloric acid in ethanol or another appropriate solvent is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Mechanism of Action
Difloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (also known as topoisomerase II). This enzyme is crucial for the negative supercoiling of bacterial DNA, a process essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, Difloxacin prevents the resealing of the DNA strands after they have been nicked, leading to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The multi-step synthesis, culminating in the formation of the active quinolone core and subsequent functionalization, has been outlined with a representative experimental protocol. The key physicochemical properties have been compiled and presented for easy reference. The mechanism of action, involving the targeted inhibition of bacterial DNA gyrase, underscores its efficacy as a bactericidal agent. The information and diagrams presented herein are intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Difloxacin - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Solubility of Difloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Difloxacin Hydrochloride, a synthetic fluoroquinolone antimicrobial agent. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and efficacy in both veterinary and human medicine. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in research and development.
Core Solubility Data
The solubility of this compound is influenced by the solvent, temperature, and pH. The data compiled from various sources is summarized in the table below for easy comparison.
| Solvent | Temperature (°C) | pH | Solubility |
| Water | 25 | 3.0-5.0 | 98 mg/mL[1], 11 mg/mL[2], 5 mg/mL[3][4] |
| Water | Not Specified | 3.5-4.5 | 200-400 mg/mL[5] |
| Methanol | Not Specified | - | 200-400 mg/mL[5] |
| Ethanol | 25 | - | 98 mg/mL[1], 2 mg/mL[2] |
| DMSO | 25 | - | 98 mg/mL[6], 25 mg/mL[2], ≥9.15 mg/mL (with gentle warming)[7], 4.36 mg/mL[8] |
| Acetone | 20.15 - 40.15 | - | Solubility increases with temperature[9] |
| Aqueous Buffer | Not Specified | - | Soluble[10] |
Note: Discrepancies in reported solubility values may be attributed to variations in experimental conditions and methodologies, such as the use of different salt forms or the presence of excipients.
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask method" is a commonly employed technique for assessing the equilibrium solubility of a compound. This method, coupled with a suitable analytical technique, provides reliable and reproducible data.
Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid drug to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.
Detailed Methodology:
-
Preparation: An excess of this compound is added to a series of vials containing the different solvents to be tested (e.g., water, ethanol, buffered solutions at various pH levels).
-
Equilibration: The vials are sealed to prevent solvent evaporation and placed in a constant temperature shaker bath. The samples are agitated for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Some studies have noted that for certain quinolones, pH may need to be readjusted after 24 hours, and a total equilibration time of at least 48 hours is necessary.[11]
-
Sample Processing: After equilibration, the suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn. To remove any undissolved solid particles, the aliquot is filtered, typically using a syringe filter (e.g., 0.45 µm).
-
Analysis: The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method.
Analytical Techniques
The choice of analytical technique depends on the properties of the drug and the solvent system. For fluoroquinolones like this compound, UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly used.
-
UV-Visible Spectrophotometry: This method is based on the principle that the drug absorbs light at a specific wavelength. A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtered sample is then measured, and the concentration is determined by interpolating from the calibration curve. For fluoroquinolones, the wavelength of maximum absorption is typically between 260 and 300 nm.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method. It separates the components of a mixture, allowing for accurate quantification of the drug even in the presence of impurities or excipients. A suitable mobile phase and a stationary phase (column) are chosen to achieve good separation. The concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility studies, the following diagrams illustrate a typical experimental workflow and the logical relationship between solvent properties and drug solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The presented data and methodologies are intended to support researchers and formulation scientists in the development of effective and stable pharmaceutical products. It is important to note that for specific applications, solubility should be determined experimentally under the conditions relevant to the intended formulation and route of administration.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. toku-e.com [toku-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. carlroth.com [carlroth.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. Solubility of Difloxacin in Acetone, Methanol, and Ethanol from (293.15 to 313.15) K (2009) | Shipra Baluja | 3 Citations [scispace.com]
- 10. Difluoxacin hydrochloride | 91296-86-5 [m.chemicalbook.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. unn.edu.ng [unn.edu.ng]
The Genesis of a Veterinary Antibiotic: An In-Depth Technical Guide to the Early Discovery and Development of Difloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difloxacin (B1670560) Hydrochloride, a second-generation fluoroquinolone antibiotic, has carved a niche in veterinary medicine due to its broad-spectrum activity and favorable pharmacokinetic profile, particularly in canines. This technical guide provides a comprehensive overview of the early discovery and development of Difloxacin Hydrochloride, from its initial synthesis by Abbott Laboratories to its preclinical evaluation. The document details the chemical synthesis, mechanism of action, in vitro antimicrobial activity, and in vivo pharmacokinetics. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the scientific journey of this important veterinary therapeutic.
Introduction: The Rise of a New Fluoroquinolone
The quest for potent and safe antimicrobial agents has been a cornerstone of pharmaceutical research for decades. In the 1980s, the fluoroquinolone class of antibiotics emerged as a significant advancement, offering a broad spectrum of activity and improved pharmacokinetic properties over their predecessors.[1] It was within this dynamic landscape of antibiotic discovery that Abbott Laboratories embarked on the development of a novel series of aryl-fluoroquinolones, leading to the identification of a promising candidate designated A-56619 , which would later be known as Difloxacin.[2][3]
Difloxacin (hydrochloride salt, CAS 91296-86-5) is chemically named 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride.[3] Its development was driven by the need for new antibiotics with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. This guide will delve into the foundational scientific work that underpinned the development of this compound, providing a technical resource for researchers in the field of antimicrobial drug discovery.
Early Discovery and Development at Abbott Laboratories
Difloxacin was synthesized as part of a broader effort at Abbott Laboratories to explore the structure-activity relationships of novel aryl-fluoroquinolones.[4] The research aimed to enhance the antibacterial potency and pharmacokinetic profile of the quinolone scaffold.
Timeline and Key Milestones
While a precise, detailed internal timeline of Abbott Laboratories' A-56619 project is not publicly available, the key milestones can be inferred from published research and patents. The initial synthesis and in vitro evaluation of Difloxacin (A-56619) and its analogue, A-56620, were reported in the mid-1980s.[2][5][6] These early studies established the promising antibacterial spectrum of these compounds and set the stage for further preclinical development.
Structure-Activity Relationship (SAR) Studies
The design of Difloxacin was a result of systematic SAR studies. Key structural features that contribute to its activity include:
-
A fluorine atom at the C-6 position: This is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial activity by increasing the inhibition of DNA gyrase.[1]
-
A p-fluorophenyl group at the N-1 position: Research by Abbott scientists indicated that a p-fluorophenyl or p-hydroxyphenyl substituent at this position conferred the greatest in vitro antibacterial potency.[4] This aryl group plays a crucial role in the electronic and spatial properties of the molecule, influencing its interaction with the target enzyme.[4]
-
A 4-methyl-1-piperazinyl group at the C-7 position: This substituent was found to be optimal for broad-spectrum activity and favorable pharmacokinetic properties.[4] The piperazine (B1678402) ring, common in many fluoroquinolones, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1]
The selection of Difloxacin (A-56619) over its close analogue A-56620 for further development was likely based on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile, although A-56620 showed potent in vitro activity, sometimes exceeding that of Difloxacin.[5][6]
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system followed by the addition of key functional groups.[7][8]
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on published synthetic routes:[7][8]
-
Step 1: Condensation to form Ethyl 2,4-dichloro-5-fluorobenzoylacetate. 2,4-dichloro-5-fluoroacetophenone is condensed with diethyl carbonate in the presence of a strong base like sodium hydride to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.
-
Step 2: Formation of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate. The product from Step 1 is reacted with triethyl orthoformate in refluxing acetic anhydride.
-
Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate. The ethoxyacrylate from Step 2 is treated with p-fluoroaniline in a solvent such as methylene (B1212753) chloride.
-
Step 4: Cyclization and Hydrolysis to form the Quinolone Core. The anilinoacrylate from Step 3 undergoes cyclization with sodium hydride in a solvent like tetrahydrofuran, followed by hydrolysis to yield 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
-
Step 5: Addition of the Piperazine Moiety. The quinolone core from Step 4 is condensed with N-methylpiperazine in a high-boiling solvent like 1-methyl-2-pyrrolidinone.
-
Step 6: Formation of the Hydrochloride Salt. The final product from Step 5 is treated with hydrochloric acid to yield this compound.
Disclaimer: This is a generalized protocol. For precise experimental details, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.
Mechanism of Action
Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for the initiation of replication and for relieving the torsional stress that arises during the unwinding of the DNA double helix.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication, allowing for their segregation into the daughter cells.
By binding to the enzyme-DNA complex, Difloxacin stabilizes the complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.
In Vitro Antimicrobial Activity
Difloxacin demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some Mycoplasma species.[9] Its activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution MIC Assay
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on CLSI guidelines.[10][11][12][13][14]
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium overnight. Several colonies are then used to prepare a bacterial suspension in saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.
MIC Data Summary
The following tables summarize the in vitro activity of Difloxacin against various veterinary pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Difloxacin against Canine Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.125 | >128 | 0.06 - >128 |
| Proteus mirabilis | 0.5 | 1 | 0.06 - 1 |
| Pseudomonas aeruginosa | 1 | 16 | 0.06 - 32 |
| Staphylococcus intermedius | 0.25 | 2 | 0.25 - 4 |
| Klebsiella pneumoniae | 0.25 | 0.5 | 0.12 - 1 |
| Pasteurella multocida | ≤0.03 | 0.06 | ≤0.03 - 0.12 |
| Bordetella bronchiseptica | 0.25 | 0.5 | 0.12 - 1 |
Data compiled from multiple sources.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Difloxacin has been studied in several animal species, with a particular focus on dogs, for which it is primarily indicated.
Table 2: Pharmacokinetic Parameters of Difloxacin in Dogs (Oral Administration)
| Parameter | Value |
| Dose | 5.0 mg/kg |
| Cmax (µg/mL) | 1.11 |
| Tmax (h) | 2.84 |
| Half-life (t1/2) (h) | 6.9 |
| AUC(0-24) (µg·h/mL) | 9.3 |
| Bioavailability (%) | ~100 |
Data from a comparative study in Beagle dogs.
In Vivo Efficacy
Early in vivo studies in mouse models demonstrated the efficacy of Difloxacin (A-56619) against a variety of bacterial infections.
Experimental Protocol: Canine Pyoderma Model (Generalized)
-
Animal Model: Healthy adult dogs of a suitable breed are used. The animals are acclimatized to the laboratory conditions before the start of the study.
-
Induction of Infection: A culture of a pathogenic strain of Staphylococcus pseudintermedius is prepared. A small area of the dog's skin is shaved and abraded to disrupt the epidermal barrier. The bacterial suspension is then applied to the abraded area and covered with a dressing to facilitate infection.
-
Treatment: Once a clear and consistent infection is established (typically characterized by erythema, pustules, and crusts), the dogs are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and frequency, while the control group receives a placebo.
-
Evaluation of Efficacy: The skin lesions are scored daily or at regular intervals based on a predefined scoring system that assesses the severity of erythema, pustules, and other clinical signs. Bacterial counts from the infected site may also be determined at various time points.
-
Data Analysis: The clinical scores and bacterial counts are statistically analyzed to compare the efficacy of Difloxacin with the placebo.
Secondary Findings: Reversal of Multidrug Resistance
Interestingly, beyond its primary antibacterial activity, Difloxacin has been shown to reverse multidrug resistance (MDR) in human neuroblastoma cells. This effect is mediated through the inhibition of the Multidrug Resistance-Associated Protein (MRP).
Conclusion
The early discovery and development of this compound at Abbott Laboratories represent a successful application of rational drug design principles in the field of antibacterial research. Through systematic structure-activity relationship studies, a potent and effective fluoroquinolone was identified and characterized. Its broad spectrum of activity against key veterinary pathogens, coupled with a favorable pharmacokinetic profile in dogs, has established Difloxacin as a valuable therapeutic option in veterinary medicine. This technical guide has provided a comprehensive overview of the foundational preclinical work that led to its eventual clinical use, offering valuable insights for researchers and professionals in the ongoing quest for new and improved antimicrobial agents.
Drug Development Workflow
The development of this compound followed a classical drug discovery and development pathway.
References
- 1. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of A-56619 and A56620, two new aryl-fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of A-56619 (difloxacin) and A-56620, two aryl fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of two new aryl-fluoroquinolone antimicrobial agents, difloxacin (A-56619) and A-56620 compared to that of other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 8. Difloxacin synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. protocols.io [protocols.io]
- 14. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. amrvetcollective.com [amrvetcollective.com]
- 17. Canine Pyoderma | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 18. Antimicrobial use guidelines for canine pyoderma by the International Society for Companion Animal Infectious Diseases (ISCAID) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Journey of Difloxacin Hydrochloride within the Body: An In-depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Difloxacin (B1670560) Hydrochloride, a synthetic fluoroquinolone antimicrobial agent. By consolidating key data and methodologies from various preclinical and clinical studies, this document serves as a vital resource for professionals engaged in drug development and research.
Pharmacokinetic Profile of Difloxacin
Difloxacin exhibits concentration-dependent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been characterized in a variety of species.
Absorption
Following oral administration, difloxacin is well absorbed from the gastrointestinal tract.[1] The peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) vary across species and with the dosage administered. In humans receiving single oral doses of 200, 400, and 600 mg, mean peak plasma levels were achieved approximately 4 hours after administration.[2][3]
Distribution
Difloxacin is characterized by its high lipophilicity, which allows for excellent penetration into various tissues and body fluids.[4] This wide distribution is crucial for its efficacy in treating systemic infections. In mares, for instance, difloxacin has been shown to distribute into synovial fluid, peritoneal fluid, cerebrospinal fluid, and endometrial tissues.[5] The apparent volume of distribution (Vd) is generally large, indicating extensive tissue uptake.
Metabolism
Difloxacin undergoes metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways identified are glucuronidation, N-desmethylation, and N-oxidation.[2][3] In humans, the major urinary components are unchanged difloxacin and its glucuronide, each representing about 10% of the administered dose.[2][3] The N-desmethyl and N-oxide metabolites are also present in smaller quantities.[2][3] In pigs, sarafloxacin (B1681457) has been identified as a major metabolite.[6] The enzymes responsible for these transformations include UDP-glucuronosyltransferases (UGTs) for glucuronidation and Cytochrome P450 (CYP) enzymes for oxidation and demethylation.[2][7]
Excretion
The excretion of difloxacin and its metabolites occurs through both renal and fecal routes. A notable characteristic of difloxacin is its dual-excretion pathway, with a significant portion being eliminated via bile into the feces.[4] This is particularly advantageous in animals with compromised renal function.[4] In humans, renal clearance is relatively low, suggesting extensive reabsorption from the glomerular filtrate.[2][3] In rats, excretion is primarily through the feces.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of difloxacin in various species following different routes of administration.
Table 1: Pharmacokinetic Parameters of Difloxacin in Humans (Single Oral Dose)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | Terminal Half-Life (h) |
| 200 | 2.17 | 4 | 20.6 |
| 400 | 4.09 | 4 | 27.1 |
| 600 | 6.12 | 4 | 28.8 |
Data sourced from Granneman et al.[2][3]
Table 2: Pharmacokinetic Parameters of Difloxacin in Various Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-Life (h) | Bioavailability (%) |
| Horse | IV | 5 | - | - | 2.66 | - |
| Horse | IM | 5 | 1.48 | - | 5.72 | 95.81 |
| Horse | IG | 5 | 0.73 | - | 10.75 | 68.62 |
| Dog | Oral | 5 | 1.11 | - | 6.9 | - |
| Chicken (Healthy) | IV | 10 | - | - | 3.7 | - |
| Chicken (Healthy) | Oral | 10 | 1.34 | 2.27 | 4.7 | 86.2 |
| Chicken (Infected) | IV | 10 | - | - | 6.42 | - |
| Chicken (Infected) | Oral | 10 | 1.05 | 2.43 | 3.42 | 90.6 |
| Goat | - | - | 4.1 | 1 | 3.25 | - |
| Pig | Oral | - | 3.61 | 1.25 | 7.92 | - |
| Rabbit | - | - | 3.85 | 1.61 | 3.25 | - |
Data compiled from multiple sources.[8][9][10][11]
Experimental Protocols
The determination of difloxacin concentrations in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).
Sample Preparation and Extraction from Tissues
A common procedure for extracting difloxacin from animal tissues for HPLC analysis is as follows:
-
Homogenization: Weigh approximately 2 grams of the tissue sample and homogenize it with 4 mL of deionized water.[12]
-
Protein Precipitation: To a 2 mL aliquot of the homogenate (or 0.5 mL of serum), add 1.0 mL of an amine buffer (0.5 mL for serum) and let it stand for 15 minutes.[12]
-
Solvent Extraction: Add 2.0 mL of acetonitrile (B52724) (1 mL for serum), vortex the mixture vigorously for 5 minutes, and then centrifuge at 4000 rpm for 30 minutes.[12]
-
Purification: Transfer the supernatant to a new tube and centrifuge again at 8000 rpm for 30 minutes.[12]
-
Filtration: Filter the final supernatant through a 0.2 µm syringe filter before injection into the HPLC system.[12]
High-Performance Liquid Chromatography (HPLC) Method
A validated reversed-phase HPLC (RP-HPLC) method for the quantification of difloxacin residues involves the following parameters:
-
Column: A reversed-phase C18 column is typically used.[13]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and acetic acid (e.g., 78:21.9:0.1, v/v/v).[13] Another described mobile phase is a buffer of triethylamine (B128534) (pH 3.5) and acetonitrile (80:20, v/v).[12]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[13]
-
Detection: UV detection at a wavelength of 280 nm is suitable for difloxacin.[12][13]
-
Temperature: The column temperature is maintained at approximately 35°C.[12]
Visualizing Pathways and Workflows
Metabolic Pathway of Difloxacin
The following diagram illustrates the primary metabolic transformations of difloxacin in vivo.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Effects of cytochrome P450 1A substrate (difloxacin) on enzyme gene expression and pharmacokinetics in crucian carp (hybridized Prussian carp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Difloxacin in Plasma Using HPLC Column Switching...: Ingenta Connect [ingentaconnect.com]
- 5. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transporter and metabolizer gene polymorphisms affect fluoroquinolone pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uni-lj.si [journals.uni-lj.si]
- 9. Difloxacin metabolism and pharmacokinetics in humans after single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucuronidation - Wikipedia [en.wikipedia.org]
- 11. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbial N-demethylation: biotransformation and recovery of a drug metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Difloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic.[1] Part of the quinolone family of antibacterial agents, it is a second-generation fluoroquinolone used in veterinary medicine.[1] Its chemical name is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride.[2][3] The molecular formula of this compound is C21H19F2N3O3·HCl, and it has a molecular weight of approximately 435.86 g/mol .[1] This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic characterization, and the experimental methodologies employed for its analysis.
Physicochemical Properties
This compound is typically a white to off-white, odorless, crystalline powder with a bitter taste.[4] It exhibits solubility in water and methanol (B129727).[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H19F2N3O3·HCl | [1][2] |
| Molecular Weight | 435.86 g/mol | [1] |
| CAS Number | 91296-86-5 | [1][2] |
| Melting Point | 232-235°C | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| pH | 3.5-4.5 | [4] |
| Solubility | 200-400 mg/mL in water and methanol | [4] |
| Density | ~1.45 g/mL | [4] |
Crystallographic Analysis
General Experimental Protocol for Single-Crystal X-ray Diffraction
A generalized workflow for the crystallographic analysis of a small organic molecule like this compound is outlined below.
Caption: Workflow for X-ray Crystallography.
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the molecular structure of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for acquiring NMR spectra of a fluoroquinolone compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Set the spectral width to encompass all proton signals (typically 0-15 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds.
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A greater number of scans will be required compared to 1H NMR.
-
Infrared (IR) Spectroscopy
The PubChem database indicates the availability of FTIR spectra for this compound, obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.[2] Although the specific peak assignments are not provided, the IR spectrum of a fluoroquinolone is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (ketone) | ~1680 |
| C=O stretch (carboxylic acid) | ~1710 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1000 |
| C-F stretch | 1250-1000 |
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over a wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. LC-MS/MS data is available for the free base of Difloxacin.[9]
| Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| 400.1467 | 401.153, 382.1391, 356.1597, 299.1011 |
The fragmentation of fluoroquinolones typically involves the loss of small neutral molecules such as H2O and CO2, as well as cleavage of the piperazine (B1678402) ring.[10]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to include the expected molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
Mechanism of Action
Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Difloxacin prevents the bacterial DNA from being properly replicated, leading to cell death.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV.
Conclusion
The structural analysis of this compound relies on a combination of physicochemical and spectroscopic methods. While a complete crystallographic dataset is not publicly available, the analysis of related compounds provides a strong foundation for understanding its solid-state structure. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for confirming the molecular structure and identifying the compound. The provided generalized experimental protocols offer a starting point for researchers and scientists involved in the analysis and development of this compound and other fluoroquinolone antibiotics. Further research to obtain and publish a single-crystal X-ray structure of this compound would be highly beneficial to the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Difloxacin | C21H19F2N3O3 | CID 56206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Difloxacin Hydrochloride CAS number and molecular structure
An In-depth Technical Guide to Difloxacin Hydrochloride
Abstract
Difloxacin, a synthetic second-generation fluoroquinolone antibiotic, is utilized in veterinary medicine for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and clinical applications.
Chemical and Physical Properties
This compound is the hydrochloride salt of Difloxacin. Its chemical and physical characteristics are fundamental to its formulation and biological activity.
CAS Number: 91296-86-5[][5][6]
Molecular Structure: The chemical structure of Difloxacin consists of a core quinolone ring system substituted with a fluorine atom, a p-fluorophenyl group, and a methylpiperazinyl moiety.
-
IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride[][7]
-
SMILES: CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[7]
-
InChI Key: JFMGBGLSDVIOHL-UHFFFAOYSA-N[8]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉F₂N₃O₃·HCl | [][5][6] |
| Molecular Weight | 435.85 g/mol | [][5] |
| Appearance | White to Pale Yellow Solid | [] |
| Melting Point | >245°C (decomposes) | [9][10] |
| Solubility | Slightly soluble in DMSO, Methanol, Water. Freely soluble in aqueous solution (5 mg/mL). | [][5] |
Pharmacology and Mechanism of Action
Difloxacin is a concentration-dependent bactericidal agent.[2][3] Its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.
The antibiotic targets and inhibits DNA gyrase (Topoisomerase II) and Topoisomerase IV .[2][9][11] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process crucial for replication and transcription.[5][11] In Gram-positive bacteria, Topoisomerase IV is the more sensitive target. By inhibiting these enzymes, Difloxacin prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, ultimately blocking DNA replication and leading to bacterial cell death.[1][11]
Pharmacokinetics
Difloxacin exhibits favorable pharmacokinetic properties, including rapid oral absorption and a long elimination half-life, which allows for once-daily dosing in canines.[1][11] It is primarily metabolized by the liver through glucuronidation and is subject to enterohepatic recirculation, extending its half-life.[11] A significant portion is excreted via bile into the feces.[12]
Pharmacokinetic Parameters in Various Species
| Species | Dose | Parameter | Value | Reference |
| Humans | 200 mg (oral) | Cmax | 2.17 µg/mL | [13] |
| Tmax | 4 h | [13] | ||
| t½ (terminal) | 20.6 h | [13] | ||
| Humans | 400 mg (oral) | Cmax | 4.09 µg/mL | [13] |
| t½ (terminal) | 27.1 h | [13] | ||
| Humans | 600 mg (oral) | Cmax | 6.12 µg/mL | [13] |
| t½ (terminal) | 28.8 h | [13] | ||
| Chickens | 10 mg/kg (oral) | Vd | 4.7 L/kg | [14] |
| t½ (elimination) | ~7 h | [14] | ||
| Turkeys | 10 mg/kg (oral) | Bioavailability | ~58% | [14] |
| Vd | 9.9 L/kg | [14] | ||
| t½ (elimination) | ~7 h | [14] | ||
| Crucian Carp | 10 mg/kg (oral) | t½ka (at 14°C) | 2.08 h | [] |
| t½β (at 14°C) | 4.41 h | [] | ||
| Bioavailability (at 14°C) | 53.43% | [] | ||
| t½ka (at 22°C) | 1.10 h | [] | ||
| t½β (at 22°C) | 2.38 h | [] | ||
| Bioavailability (at 22°C) | 68.07% | [] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; Vd: Volume of distribution; t½ka: Absorption half-life; t½β: Elimination half-life.
Microbiological Spectrum
Difloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-negative and Gram-positive bacteria, as well as some Mycoplasma species.[1][5]
Minimum Inhibitory Concentrations (MICs)
| Organism | MIC Value (µg/mL) | Reference |
| Escherichia coli | 0.1875 | [5] |
| Mycobacterium tuberculosis | 0.5 - 8 | [5] |
| Anaerobic Bacteria (B. fragilis, Fusobacterium, Actinomyces) | ≤0.125 - 8 | [8] |
Experimental Protocols
Synthesis of this compound
A representative synthetic route for this compound is outlined below.[15]
-
Step 1: Condensation of 2,4-dichloro-5-fluoroacetophenone (I) with diethyl carbonate (II) in the presence of sodium hydride to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate (III).
-
Step 2: Reaction of compound (III) with triethyl orthoformate in refluxing acetic anhydride (B1165640) to produce ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate (IV).
-
Step 3: Treatment of compound (IV) with p-fluoroaniline in methylene (B1212753) chloride to give ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate (V).
-
Step 4: Cyclization of compound (V) using sodium hydride in tetrahydrofuran, followed by hydrolysis, to yield 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (VI).
-
Step 5: Condensation of compound (VI) with N-methylpiperazine in 1-methyl-2-pyrrolidinone.
-
Step 6: Final treatment with hydrochloric acid to yield this compound.
Analytical Method: RP-HPLC for Tissue Residues
This section details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Difloxacin residues in animal tissues.[16][17]
Methodology
-
Instrumentation: High-Performance Liquid Chromatograph with a UV Detector.
-
Column: RP-C18 column.
-
Mobile Phase: A mixture of triethylamine (B128534) buffer (0.5%, pH adjusted to 3.5) and acetonitrile (B52724) in an 80:20 (v/v) ratio.[16]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation Protocol
-
Extraction: Weigh 2 grams of tissue into a polypropylene (B1209903) centrifuge tube. Homogenize the sample with an appropriate extraction solvent.
-
Centrifugation: Centrifuge the homogenate to separate the supernatant.
-
Clean-up: The supernatant may be passed through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) for clean-up.[18]
-
Final Solution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.
Drug Interactions
The concurrent administration of Difloxacin with certain other substances can lead to interactions.
-
Cation-containing Products: Antacids, sucralfate, or multivitamins containing divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺) can significantly interfere with the gastrointestinal absorption of quinolones, reducing their bioavailability.[3][11]
-
Theophylline: Difloxacin may inhibit the metabolism of theophylline, potentially increasing its blood levels and risk of toxicity.[3][11]
-
Probenecid: Probenecid can block the tubular secretion of Difloxacin, leading to increased blood levels and a longer half-life.[3][11]
-
Other Antibiotics: Synergistic effects can occur when used with aminoglycosides, cephalosporins, and extended-spectrum penicillins.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Difloxacin HCL – Rat Guide [ratguide.com]
- 5. toku-e.com [toku-e.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C21H20ClF2N3O3 | CID 56205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Difloxacin (hydrochloride) | CAS 91296-86-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Difloxacin HCl | DNA gyrase inhibitor | CAS# 91296-86-5 | InvivoChem [invivochem.com]
- 10. China this compound Manufacturer and Supplier | Golden Everbest [golden-everbest.com]
- 11. Difloxacin - Wikipedia [en.wikipedia.org]
- 12. Efficient & Professional Supplier of Veterinary APIs [arshinevet.com]
- 13. [PDF] Difloxacin metabolism and pharmacokinetics in humans after single oral doses | Semantic Scholar [semanticscholar.org]
- 14. ec.europa.eu [ec.europa.eu]
- 15. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 16. journals.uni-lj.si [journals.uni-lj.si]
- 17. researchgate.net [researchgate.net]
- 18. mhlw.go.jp [mhlw.go.jp]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Difloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Difloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic. The methodologies described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for veterinary antimicrobial susceptibility testing (VAST), ensuring accuracy and reproducibility of results.[1][2]
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, repair, and recombination.[3] This document outlines two primary methods for susceptibility testing: broth dilution and disk diffusion.
Data Presentation: Quantitative Susceptibility Test Results
Accurate interpretation of in vitro susceptibility tests requires comparing the results (MIC or zone diameter) to established breakpoints. The following tables provide a summary of quality control ranges for commonly used reference strains. It is crucial to consult the latest CLSI VET01S supplement for the most current breakpoints for specific pathogens.[4]
Table 1: Quality Control (QC) Ranges for Minimum Inhibitory Concentration (MIC) of this compound
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.06 - 0.5 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Source: Adapted from NCCLS guidelines.[5]
Table 2: Example Interpretive Criteria for Fluoroquinolones (e.g., Enrofloxacin) in Dogs
The breakpoints for fluoroquinolones have been evolving, with a shift towards dose-dependent interpretations.[6][7][8] While specific CLSI breakpoints for Difloxacin for all animal species and pathogens are extensive and updated regularly, the following table for enrofloxacin (B1671348) in dogs illustrates the modern approach to interpretation. Researchers should always refer to the most recent CLSI VET01/VET01S documents for definitive breakpoints for the specific drug, host, and pathogen under investigation.[2][4]
| Interpretive Category | MIC Breakpoint (µg/mL) |
| Susceptible (S) | ≤ 0.5 (Older guidelines) |
| Intermediate (I) | 1 - 2 (Older guidelines) |
| Resistant (R) | ≥ 4 (Older guidelines) |
| Revised Dose-Dependent | |
| Susceptible at 5 mg/kg/day | ≤ 0.06 |
| Susceptible at 10 mg/kg/day | 0.12 |
| Susceptible at 20 mg/kg/day | 0.25 |
| Resistant (R) | ≥ 0.5 |
Source: Adapted from revised CLSI guidelines for enrofloxacin in dogs.[7][8]
Experimental Protocols
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[9]
Materials:
-
This compound analytical standard
-
Appropriate solvent (e.g., water with ultrasonic assistance or DMSO with gentle warming)[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)[5]
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Preparation of Antimicrobial Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells/tubes.[9]
-
-
Inoculation:
-
Within 15 minutes of standardization, inoculate each tube or well containing the antimicrobial dilutions with the prepared inoculum.[9]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]
-
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[14]
Materials:
-
This compound antimicrobial susceptibility test disks (potency to be determined based on CLSI guidelines)
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[12][15]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[12]
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth dilution method.[14]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[14][15]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[12][15]
-
Allow the plate to dry for 3-5 minutes.[12]
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.[12]
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
-
Interpretation of Results:
Visualizations
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. abt-869.com [abt-869.com]
- 4. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. NCCLS Quality Control Values for Veterinary-Use Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wormsandgermsblog.com [wormsandgermsblog.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
Determining the Minimum Inhibitory Concentration (MIC) of Difloxacin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Difloxacin (B1670560) Hydrochloride, a synthetic fluoroquinolone antibiotic used in veterinary medicine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial efficacy and for surveillance of resistance.
The following sections detail the principles, materials, and step-by-step procedures for the standardized broth microdilution and agar (B569324) dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Quality Control Ranges
Accurate and reproducible MIC determination relies on the consistent performance of the assay, which is monitored using standard quality control (QC) strains with established MIC ranges. The following table summarizes the acceptable QC ranges for Difloxacin Hydrochloride.
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.016 - 0.12 |
| Pseudomonas aeruginosa | 27853 | 1 - 8 |
| Staphylococcus aureus | 29213 | 0.03 - 0.25 |
Note: These ranges are based on historical NCCLS (now CLSI) approved values. Laboratories should verify ranges with the most current CLSI documents.
Data Presentation: Exemplary MIC Values against Veterinary Pathogens
The following table provides examples of MIC ranges observed for Difloxacin against a selection of bacterial isolates from canine clinical cases. These values illustrate the spectrum of activity and are for informational purposes. Actual MICs for clinical isolates will vary.[1][2]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.125 | >128 | 0.06 - >128 |
| Proteus mirabilis | 0.5 | 1 | 0.06 - 1 |
| Pseudomonas aeruginosa | 1 | 16 | 0.06 - 32 |
| Staphylococcus intermedius | 0.25 | 2 | 0.25 - 4 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for both broth microdilution and agar dilution methods is the accurate preparation of a concentrated stock solution of the antimicrobial agent.
Materials:
-
This compound powder (analytical grade)
-
Solvent: Sterile distilled water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile tubes (polypropylene or glass)
-
Calibrated analytical balance
-
Ultrasonic bath or gentle heat source (e.g., water bath)
-
Sterile membrane filters (0.22 µm pore size) for sterilization (optional)
Protocol:
-
Determine Solvent: this compound is soluble in water (≥7.36 mg/mL with ultrasonic assistance) and DMSO (≥9.15 mg/mL with gentle warming).[3] Water is the preferred solvent for aqueous-based media like Mueller-Hinton Broth.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. To calculate the weight needed for a desired concentration and volume, use the following formula: Weight (mg) = [Desired Concentration (mg/mL) x Desired Volume (mL)]
-
Dissolution:
-
For water: Add the powder to a sterile tube, add a portion of the sterile distilled water, and facilitate dissolution using an ultrasonic bath until the powder is completely dissolved. Bring to the final volume with water.
-
For DMSO: Add the powder to a sterile tube, add the DMSO, and apply gentle warming (e.g., a 37°C water bath) to aid dissolution.
-
-
Sterilization (Optional): If the stock solution was not prepared aseptically, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller, sterile, single-use tubes and store at -20°C or below.[3] Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
96-well sterile microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Reading mirror or plate reader
Protocol:
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 50 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
Column 11 serves as the growth control (no antibiotic).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
Examine the sterility control (column 12) for any growth (should be clear).
-
Examine the growth control (column 11) for adequate turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Agar Dilution Method
This method is considered a reference standard and involves incorporating the antibiotic into agar plates, which are then inoculated with the test organisms.
Materials:
-
Sterile petri dishes (100 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile tubes and pipettes
-
Water bath (50°C)
-
Inoculum replicating device (optional, but recommended)
-
Incubator (35°C ± 2°C)
Protocol:
-
Plate Preparation:
-
Prepare a series of sterile tubes, one for each concentration to be tested, plus a growth control.
-
Melt MHA and maintain it in a water bath at 45-50°C.
-
Create a series of this compound dilutions in a suitable sterile diluent (e.g., water) at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the 10x antibiotic dilution to a sterile petri dish. For the growth control plate, add 2 mL of sterile diluent.
-
Add 18 mL of the molten MHA to each plate.
-
Swirl the plates gently but thoroughly to mix the antibiotic and agar.
-
Allow the agar to solidify on a level surface. Let the plates dry before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension (1-2 x 10⁸ CFU/mL) is the final inoculum for this method.
-
-
Inoculation:
-
Using an inoculum replicating device or a calibrated loop, spot-inoculate approximately 1-10 µL of the standardized inoculum onto the surface of each agar plate, starting with the growth control plate and moving to increasing concentrations of the antibiotic.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results:
-
Examine the growth control plate to ensure confluent growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or one or two isolated colonies at the inoculation spot should be disregarded.
-
References
HPLC method for quantification of Difloxacin Hydrochloride in plasma
An Application Note and Protocol for the Quantification of Difloxacin Hydrochloride in Plasma using a Validated High-Performance Liquid Chromatography (HPLC) Method.
Introduction
Difloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to treat various bacterial infections. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, ensuring optimal dosing regimens, and evaluating drug safety and efficacy. This document provides a detailed protocol for a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in plasma samples. The method is designed for researchers, scientists, and professionals in drug development and veterinary medicine.
Principle of the Method
This method employs RP-HPLC with UV detection to separate and quantify Difloxacin from plasma components. The sample is first treated to precipitate proteins, and the resulting supernatant is injected into the HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase. The concentration of Difloxacin is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
This compound reference standard (e.g., Sigma-Aldrich)
-
Acetonitrile (B52724) (HPLC grade, e.g., Fisher Scientific)[1]
-
Triethylamine (B128534) (e.g., Merck Specialties Pvt. Ltd.)[1]
-
Orthophosphoric acid (e.g., Merck Specialties Pvt. Ltd.)[1]
-
Deionized water (HPLC grade)
-
Drug-free plasma (for calibration and quality control standards)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and UV-Vis detector is required.[1] The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent[1] |
| Column | RP-C18, 100 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific)[1] |
| Mobile Phase | 0.5% Triethylamine buffer (pH 3.5, adjusted with Orthophosphoric acid) : Acetonitrile (80:20, v/v)[1][2] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 35°C[1][2] |
| Detection | UV at 280 nm[1][2] |
| Retention Time | Approximately 6.75 minutes[1][2][3] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in deionized water to obtain a final concentration of 1 mg/mL (1000 ppm).[1] Store this solution in an amber glass container at 4°C.[1]
-
Fortification Solution (10 ppm): Dilute the stock standard solution with the triethylamine buffer solution (0.5%, pH 3.5) to get a fortification solution of 10 ppm.[1] This solution should be prepared fresh daily.[1]
-
Calibration Curve Standards: Prepare calibration standards by spiking drug-free plasma with the fortification solution to achieve a concentration range of 200 to 4000 ng/mL (ppb).[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (200 ng/mL), Medium (2000 ng/mL), and High (4000 ng/mL).[1] These are prepared independently from the calibration standards.
Sample Preparation (Protein Precipitation)
The following workflow outlines the extraction of Difloxacin from plasma samples.
Protocol Steps:
-
Pipette 0.5 mL of the plasma sample (standard, QC, or unknown) into a polypropylene (B1209903) centrifuge tube.[1]
-
Add 0.5 mL of triethylamine buffer and let it stand for 15 minutes.[1]
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge the tube at 4000 rpm for 30 minutes.[1]
-
Carefully transfer the supernatant to a new clean tube.
-
Centrifuge the supernatant again at 8000 rpm for another 30 minutes to ensure complete removal of particulates.[1]
-
Filter the final supernatant through a 0.2 µm syringe filter into an HPLC vial.[1]
-
Inject 20 µL of the filtered sample into the HPLC system for analysis.[1]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2]
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | > 2 (as per source, indicates some tailing but acceptable for method)[1] |
| Theoretical Plates | ≥ 2000 | ≥ 2000[1] |
| % RSD of Peak Area | ≤ 2% | < 2% |
Specificity
Specificity was evaluated by analyzing blank plasma samples to check for any interfering peaks at the retention time of Difloxacin. The chromatograms of blank plasma showed no significant interference.
Linearity and Range
The linearity of the method was established by analyzing the calibration standards at different concentrations.
| Parameter | Result |
| Linearity Range | 200 - 4000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Accuracy and Precision
Accuracy and precision were determined by analyzing the QC samples (Low, Medium, High) on the same day (intra-day) and on three different days (inter-day).[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) |
| Low QC | 200 | < 10% | < 10% | 90 - 110% |
| Medium QC | 2000 | < 10% | < 10% | 90 - 110% |
| High QC | 4000 | < 10% | < 10% | 90 - 110% |
Recovery
The extraction recovery of Difloxacin from plasma was determined by comparing the peak areas of extracted QC samples with those of un-extracted standards of the same concentration.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 200 | > 85% |
| Medium QC | 2000 | > 85% |
| High QC | 4000 | > 85% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10. The LOQ must be quantifiable with acceptable accuracy and precision.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of Difloxacin against the corresponding concentration for the calibration standards.
-
Quantification: Determine the concentration of Difloxacin in the QC and unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.
HPLC System Logical Diagram
Conclusion
The described RP-HPLC method is specific, linear, accurate, and precise for the quantification of this compound in plasma. The simple protein precipitation technique allows for efficient sample preparation. This validated method is suitable for conducting pharmacokinetic studies and therapeutic drug monitoring of Difloxacin in a research or clinical laboratory setting.[1][2]
References
Application Notes and Protocols for the Use of Difloxacin Hydrochloride in Poultry Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin (B1670560), a second-generation fluoroquinolone antibiotic, demonstrates broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thus preventing bacterial cell division.[1][4] In poultry, difloxacin is indicated for the treatment of respiratory infections, notably those caused by Escherichia coli and Mycoplasma gallisepticum.[5]
These application notes provide detailed protocols for utilizing difloxacin hydrochloride in established poultry respiratory infection models. The included methodologies, data presentation formats, and visualizations are intended to guide researchers in evaluating the efficacy of difloxacin and other antimicrobial agents for the control of avian respiratory diseases.
Data Presentation
Table 1: In Vitro Susceptibility of Avian Respiratory Pathogens to Difloxacin
| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | O78 | 0.02 | 0.04 | [4] |
| Mycoplasma gallisepticum | R-P10 | Not Reported | Not Reported | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Pharmacokinetic Parameters of Difloxacin in Broiler Chickens (10 mg/kg oral dose)
| Parameter | Healthy Chickens | E. coli-Infected Chickens | Reference |
| Cmax (µg/mL) | 1.34 ± 0.09 | 1.05 ± 0.06 | [4] |
| Tmax (h) | 2.27 ± 0.07 | 2.43 ± 0.06 | [4] |
| t½ (h) | 4.7 ± 0.34 | 3.42 ± 0.19 | [4] |
| Bioavailability (%) | 86.2 | 90.6 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life
Table 3: Efficacy of this compound in an Experimental Mycoplasma gallisepticum Infection Model in Broiler Chickens
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Mortality (%) | Mean Body Weight Gain (g) | Birds with Air Sac Lesions (%) | M. gallisepticum Re-isolation (%) | Reference |
| Infected, Untreated | 0 | 5 | 20 | 250 | 80 | 96 | [1] |
| Difloxacin | 5 | 5 | 10 | 300 | 50 | 60 | [1] |
| Difloxacin | 7.5 | 5 | 5 | 320 | 30 | 40 | [1] |
| Difloxacin | 10 | 5 | 5 | 330 | 20 | 20 | [1] |
| Enrofloxacin | 10 | 5 | 5 | 330 | 20 | 20 | [1] |
Table 4: Comparative Efficacy of Fluoroquinolones in an Experimental Escherichia coli Respiratory Infection Model in Chickens
| Treatment Group | Medication Strategy | Mortality (%) | Morbidity (%) | Mean Air Sac Lesion Score | Reference |
| Infected, Nonmedicated | - | 43.5 | 89 | 2.58 | [2] |
| Enrofloxacin | Continuous | 6.7 | 32 | 0.60 | [2] |
| Danofloxacin | Continuous | 16.8 | 55 | 1.38 | [2] |
| Sarafloxacin | Continuous | 25.6 | 68 | 1.80 | [2] |
Note: While this study did not include difloxacin, it provides a relevant comparative framework for fluoroquinolone efficacy in a similar model.
Experimental Protocols
Protocol 1: Mycoplasma gallisepticum Induced Respiratory Infection Model
1. Animal Model:
-
Species: Broiler chickens, 14 days old.
-
Housing: Housed in appropriate biosafety level facilities with controlled temperature, humidity, and ventilation. Provide ad libitum access to feed and water.
2. Challenge Strain:
-
Mycoplasma gallisepticum (MG) strain R-P10.
3. Inoculum Preparation:
-
Culture the MG R-P10 strain in a suitable broth medium until the late logarithmic phase of growth.
-
Determine the concentration of viable organisms (e.g., color-changing units per mL).
4. Infection Procedure:
-
Experimentally inoculate each 14-day-old chicken with the MG R-P10 strain. The original study does not specify the route, however, intranasal or aerosol administration are common for inducing respiratory infection.
5. Treatment with this compound:
-
Preparation: Prepare a fresh stock solution of this compound in drinking water daily. Calculate the required concentration to achieve the target dosage based on the average body weight and daily water consumption of the chickens.
-
Administration: Begin treatment after the development of respiratory symptoms. Administer this compound in the drinking water for 5 consecutive days at dosages of 5, 7.5, or 10 mg/kg body weight per day.[1]
6. Efficacy Evaluation Parameters:
-
Clinical Signs: Record the presence and severity of respiratory signs (e.g., sneezing, coughing, nasal discharge) daily.
-
Mortality: Record daily mortality.
-
Body Weight: Measure body weight at the beginning and end of the treatment period to calculate weight gain.
-
Gross Pathology: At the end of the study, euthanize the birds and perform necropsies. Score the severity of air sac lesions.
-
M. gallisepticum Re-isolation: Collect tracheal swabs or tissue samples for the re-isolation and confirmation of MG.
-
Serology: Collect blood samples to determine the serological response to MG infection.
Protocol 2: Escherichia coli Induced Respiratory Infection Model
1. Animal Model:
-
Species: Broiler chickens, 20 days old.
-
Housing: Similar to the M. gallisepticum model.
2. Predisposing Viral Infection:
-
Administer infectious bronchitis virus (IBV) intranasally to 20-day-old chickens. This predisposing viral infection increases the severity of the subsequent bacterial challenge.[5]
3. Challenge Strain:
-
Avian pathogenic Escherichia coli (APEC), for example, an O2 or O78 strain.[5]
4. Inoculum Preparation:
-
Culture the APEC strain in a suitable broth medium (e.g., Luria-Bertani broth) overnight at 37°C.
-
Prepare a bacterial suspension with a known concentration (e.g., 10⁹ colony-forming units/mL).[5]
5. Infection Procedure:
-
Four days after the IBV challenge, expose the chickens to an aerosol of the APEC suspension. This can be done in a Horsfall unit or a similar aerosolization chamber.[5]
6. Treatment with this compound:
-
Preparation: Prepare a fresh solution of this compound in the drinking water daily to achieve the desired dosage.
-
Administration: Initiate treatment upon the appearance of clinical signs of colibacillosis. A common dosage for difloxacin is 10 mg/kg body weight per day for 5 consecutive days, administered via the drinking water.
7. Efficacy Evaluation Parameters:
-
Clinical Signs: Daily monitoring and scoring of clinical signs such as respiratory distress, depression, and ruffled feathers.
-
Mortality and Morbidity: Record daily mortality and morbidity rates.
-
Bacterial Load: Collect tissue samples (e.g., lung, liver, spleen) to determine the bacterial load (CFU/gram of tissue).
-
Body Weight and Feed Conversion Ratio: Monitor body weight and feed consumption to assess the impact on performance.
Mandatory Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for evaluating Difloxacin efficacy.
References
- 1. New treatment to tackle avian pathogenic Escherichia coli infections resistant to antibiotics - Veterinary Practice [veterinary-practice.com]
- 2. researchgate.net [researchgate.net]
- 3. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 4. Pharmacokinetics of difloxacin in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and microbial efficacy of antimicrobial treatments of experimental avian colibacillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Difloxacin Hydrochloride Administration in Rabbit Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tissue distribution of difloxacin (B1670560) hydrochloride in rabbits, based on available scientific literature. The document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and interpretation of pharmacokinetic and pharmacodynamic studies.
Introduction
Difloxacin, a fluoroquinolone antibiotic, is utilized in veterinary medicine for its broad-spectrum antimicrobial activity. Understanding its distribution and concentration in various tissues is crucial for determining appropriate dosing regimens, evaluating efficacy against tissue-specific infections, and assessing potential residue concerns. This document outlines the methodologies for studying the tissue distribution of difloxacin in a rabbit model and presents collated data from relevant studies.
Quantitative Data on Tissue Distribution
The following tables summarize the concentration of difloxacin and its primary metabolite, sarafloxacin, in various rabbit tissues following different administration routes and dosing regimens.
Table 1: Difloxacin and Sarafloxacin Concentration in Rabbit Tissues After Multiple Oral Doses [1]
-
Dosing Regimen: 10 mg/kg body weight, daily for 5 days.
-
Time of Measurement: 1 day after the final dose.
| Tissue | Difloxacin (µg/kg, mean ± SD) | Sarafloxacin (µg/kg, mean ± SD) |
| Kidney | 604.8 ± 132.5 | 136.4 ± 18.3 |
| Liver | 368.1 ± 52.5 | 10.4 ± 1.2 |
| Muscle | Not Reported | Not Reported |
| Skin + Fat | Not Reported | Not Reported |
Table 2: Difloxacin Residue Concentrations in Rabbit Tissues After Multiple Intramuscular Injections
-
Dosing Regimen: 5 mg/kg body weight, daily for 5 days.
-
Time of Measurement: Various time points after the final dose.
| Tissue | 1 Day Post-Dose (µg/kg) | 3 Days Post-Dose (µg/kg) | 5 Days Post-Dose (µg/kg) | 9 Days Post-Dose (µg/kg) |
| Serum | Detectable | Detectable | Not Detected | Not Detected |
| Muscle | Detectable | Detectable | Not Detected | Not Detected |
| Liver | Detectable | Detectable | Detectable | Detectable |
| Kidney | Detectable | Detectable | Detectable | Not Detected |
Note: Specific mean and standard deviation values for Table 2 were not available in the summarized literature. The table indicates the detection status of difloxacin residues at the specified time points.
Experimental Protocols
This section details the methodologies for conducting a tissue distribution study of difloxacin hydrochloride in rabbits.
Animal Model and Housing
-
Species: New Zealand White rabbits (Oryctolagus cuniculus) are commonly used.[2]
-
Health Status: Healthy, adult rabbits of a specified weight range should be used.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Housing: Rabbits should be housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard rabbit chow and water should be provided ad libitum.
Drug Administration
3.2.1. Oral Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.
-
Dosing: Administer the suspension via oral gavage using a syringe and a suitable feeding tube. The dose is typically 5-10 mg/kg body weight.[1][2]
-
Volume: The administration volume should be calculated based on the concentration of the formulation and the animal's body weight.
3.2.2. Intramuscular Administration
-
Formulation: Use a commercial sterile injectable solution of this compound.
-
Dosing: Inject the solution into the hind limb musculature at a dose of 5 mg/kg body weight.[3]
-
Injection Site: Alternate injection sites if multiple doses are administered.
Sample Collection
-
Time Points: Collect blood and tissue samples at predetermined time points post-administration (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Blood Collection: Collect blood samples from the marginal ear vein into heparinized tubes. Centrifuge the blood to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Tissue Collection: At each time point, euthanize a subset of animals according to approved protocols. Tissues of interest (e.g., liver, kidney, muscle, lung, spleen, heart, brain, fat) should be rapidly excised, weighed, and rinsed with cold saline. Samples should be blotted dry and stored frozen at -80°C until analysis.
Sample Preparation and Analysis
3.4.1. Plasma Sample Preparation
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable agent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for analysis.
3.4.2. Tissue Sample Preparation
-
Homogenization: Homogenize a known weight of each tissue sample in a suitable buffer.
-
Extraction: Extract difloxacin from the homogenate using an appropriate organic solvent (e.g., acetonitrile).
-
Centrifugation and Evaporation: Centrifuge the mixture and evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
3.4.3. Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the standard method for quantifying difloxacin in biological matrices.[2]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., triethylamine (B128534) phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Quantification: Determine the concentration of difloxacin by comparing the peak area of the sample to a standard curve prepared with known concentrations of difloxacin.
Visualizations
The following diagrams illustrate the experimental workflow for a rabbit tissue distribution study and the logical relationship of pharmacokinetic parameters.
Caption: Experimental workflow for a rabbit tissue distribution study.
Caption: Relationship of pharmacokinetic processes after drug administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition kinetics and pharmacokinetics--pharmacodynamic integration of difloxacin against Staphylococcus aureus isolates from rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition kinetics of difloxacin in rabbit after intravenous and intramuscular injection of Dicural - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Difloxacin Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difloxacin Hydrochloride is a synthetic, second-generation fluoroquinolone antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is also effective against Mycoplasma species, a common and persistent contaminant in cell cultures.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][3] This targeted action makes this compound a valuable tool for preventing and controlling microbial contamination in eukaryotic cell cultures.
This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₉F₂N₃O₃・HCl | [1] |
| Molecular Weight | 435.85 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | - DMSO: ≥ 25 mg/mL | [4] |
| - Aqueous Solution: Freely soluble (5 mg/mL) | [1] |
Mechanism of Action
This compound primarily targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[1][3] While highly selective for prokaryotic enzymes, it is important to note that at high concentrations, fluoroquinolones can also inhibit eukaryotic topoisomerase II, which may lead to cytotoxic effects in mammalian cells.
Figure 1: Mechanism of action of this compound.
Application and Working Concentrations
This compound is primarily used in cell culture for the prevention and eradication of bacterial and Mycoplasma contamination.
General Bacterial Contamination Control: A typical working concentration for routine prevention of bacterial contamination is in the range of 1-10 µg/mL.
Mycoplasma Eradication: For the treatment of Mycoplasma-contaminated cultures, higher concentrations may be required. Based on protocols for other fluoroquinolones, a starting concentration of 10-25 µg/mL is recommended.[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for both effective Mycoplasma elimination and minimal cytotoxicity to the specific cell line.
The following table summarizes recommended starting concentrations.
| Application | Recommended Starting Concentration |
| Routine Bacterial Contamination Prevention | 1-10 µg/mL |
| Mycoplasma Eradication | 10-25 µg/mL |
Experimental Protocols
1. Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with DMSO)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Transfer the powder into a sterile conical centrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 10 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.
2. Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| -80°C | Up to 1 year |
Note: Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in cell culture.
Figure 2: Workflow for preparing and using this compound.
Conclusion
This compound is an effective antibiotic for the control of bacterial and Mycoplasma contamination in cell culture. Proper preparation and storage of the stock solution are essential for maintaining its efficacy. Researchers should carefully determine the optimal, non-toxic working concentration for their specific cell lines and applications to ensure reliable and reproducible experimental results.
References
- 1. toku-e.com [toku-e.com]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. dkfz.de [dkfz.de]
- 7. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Difloxacin Hydrochloride for the Treatment of Mycoplasma gallisepticum in Chickens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma gallisepticum (MG) is a primary causative agent of chronic respiratory disease (CRD) in chickens, leading to significant economic losses in the poultry industry worldwide.[1][2] Characterized by respiratory distress, nasal discharge, and conjunctivitis, MG infections can result in decreased egg production and increased mortality, particularly when co-infected with other pathogens.[1] Difloxacin (B1670560) hydrochloride, a synthetic fluoroquinolone antibiotic, demonstrates bactericidal activity against a broad spectrum of bacteria, including Mycoplasma gallisepticum.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[3][4][5] These application notes provide a comprehensive overview of the use of difloxacin hydrochloride for treating MG in chickens, including its pharmacokinetic and pharmacodynamic properties, efficacy data, and detailed experimental protocols.
Mechanism of Action
Difloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (topoisomerase II).[3][4][5][6] This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication, transcription, and recombination. By binding to the DNA gyrase-DNA complex, difloxacin stabilizes the transient double-strand breaks created by the enzyme, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[6]
Caption: Mechanism of action of Difloxacin against Mycoplasma gallisepticum.
Pharmacokinetic Properties in Chickens
Difloxacin is well-absorbed orally in chickens and distributes effectively to various tissues, including the lungs, which are a primary site of Mycoplasma gallisepticum infection.[3][4]
Table 1: Pharmacokinetic Parameters of Difloxacin in Chickens
| Parameter | Value | Reference |
| Oral Bioavailability | ~96% | [3][5] |
| 86.2% (healthy) | [7] | |
| 90.6% (E. coli-infected) | [7] | |
| Elimination Half-life (t½) | ~7 hours | [3][5] |
| 4.7 ± 0.34 hours (healthy, oral) | [7][8] | |
| 3.42 ± 0.19 hours (E. coli-infected, oral) | [7][8] | |
| 12.23 ± 1.81 hours (oral) | [9] | |
| Peak Serum Concentration (Cmax) | 1.34 ± 0.09 µg/mL (healthy) | [7][8] |
| 1.05 ± 0.06 µg/mL (E. coli-infected) | [7][8] | |
| 2.34 ± 0.50 µg/mL | [9] | |
| Time to Peak Concentration (Tmax) | 2.27 ± 0.07 hours (healthy) | [7][8] |
| 2.43 ± 0.06 hours (E. coli-infected) | [7][8] | |
| 1.34 ± 0.03 hours | [9] | |
| Volume of Distribution (Vd) | 4.7 L/kg | [3][5] |
| 3.14 ± 0.11 L/kg (healthy, IV) | [7] | |
| 9.25 ± 0.43 L/kg (E. coli-infected, IV) | [7] | |
| Steady-State Plasma Concentration (Css) | ~200 ng/mL (at 10 mg/kg/day for 5 days) | [3][5] |
| 577 ng/mL | [4] |
In Vitro Susceptibility of Mycoplasma gallisepticum
The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro efficacy of an antimicrobial agent.
Table 2: Minimum Inhibitory Concentration (MIC) of Difloxacin against Mycoplasma gallisepticum
| Parameter | MIC Value (µg/mL) | Reference |
| MIC50 | 0.5 | [10] |
| MIC50 | 0.5 | [11][12] |
| NCCLS Susceptibility Breakpoint | ≤ 0.5 | [10] |
MIC50: The minimum concentration required to inhibit the growth of 50% of isolates.
Efficacy and Treatment Protocols
Clinical and experimental studies have demonstrated the efficacy of difloxacin in treating MG infections in chickens. The standard recommended dosage is 10 mg/kg of body weight administered daily via drinking water for 3 to 5 consecutive days.[4][13]
Table 3: Efficacy of Difloxacin in an Experimental Mycoplasma gallisepticum Infection Model
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Outcome | Reference |
| Difloxacin | 5 | 5 | Partially effective | [13] |
| Difloxacin | 7.5 | 5 | Effective against pathogenic MG infection | [13] |
| Difloxacin | 10 | 5 | As effective as Enrofloxacin at 10 mg/kg | [13] |
| Enrofloxacin | 10 | 5 | Effective in treating respiratory symptoms | [13] |
Experimental Protocol: In Vivo Efficacy Study
The following protocol is a representative example of an in vivo efficacy study for evaluating difloxacin in the treatment of experimentally induced Mycoplasma gallisepticum infection in broiler chickens.
Caption: Experimental workflow for an in vivo efficacy study.
1. Animal Model:
-
Species: Broiler chickens, 14 days old.
-
Health Status: Specific pathogen-free (SPF) to ensure no prior exposure to MG or other interfering pathogens.
2. Acclimatization:
-
House the chickens in a controlled environment for a period of at least 7 days before the start of the experiment to allow for adaptation.
3. Experimental Infection:
-
Prepare a fresh culture of a pathogenic strain of Mycoplasma gallisepticum (e.g., R-P10 strain).[13]
-
Inoculate each chicken with a predetermined dose of the MG culture, typically via the intranasal or intratracheal route.
4. Monitoring for Clinical Signs:
-
Observe the chickens daily for the development of clinical signs of CRD, such as respiratory rales, coughing, sneezing, and nasal discharge.
5. Treatment Groups:
-
Once clinical signs are evident, randomly assign the chickens to different treatment groups:
6. Drug Administration:
-
Administer the respective treatments via medicated drinking water for 5 consecutive days.[13]
-
Ensure that no other source of drinking water is available during the medication period.[3]
7. Efficacy Evaluation:
-
Body Weight: Measure the body weight of each chicken at the beginning and end of the treatment period.
-
Clinical Symptoms: Score the severity of respiratory symptoms daily.
-
Post-mortem Examination: At the end of the study, euthanize the chickens and perform a necropsy to evaluate gross lesions in the respiratory tract (e.g., airsacculitis, tracheitis).
-
Mycoplasma gallisepticum Re-isolation: Collect tracheal swabs or tissue samples for the re-isolation and quantification of MG to determine the effect of the treatment on bacterial load.
-
Serology: Collect blood samples to measure the antibody response to MG using methods such as ELISA or serum plate agglutination.
Treatment Decision Framework
The decision to use difloxacin and the appropriate dosage should be based on a combination of clinical signs, diagnostic confirmation, and susceptibility testing.
Caption: Logical framework for treatment decisions.
Safety and Precautions
-
This compound has a good safety profile in chickens when administered at the recommended dosage.[3][5]
-
Safety studies have shown that administration at three times the recommended dose (30 mg/kg) for three times the recommended duration (15 days) did not result in adverse effects.[3][5]
-
Difloxacin should not be used in laying hens producing eggs for human consumption.[4][5]
-
A withdrawal period of 24 hours for meat and offal is required after the last treatment.[3][5]
Conclusion
This compound is an effective antimicrobial agent for the treatment of Mycoplasma gallisepticum infections in chickens. Its favorable pharmacokinetic profile, including high oral bioavailability and good tissue penetration, combined with its potent in vitro activity, makes it a valuable tool for controlling CRD. Adherence to recommended dosages and treatment durations, guided by diagnostic testing and susceptibility data, is crucial for optimizing therapeutic outcomes and minimizing the development of antimicrobial resistance.
References
- 1. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. Identification and characterization of novel small molecule inhibitors to control Mycoplasma gallisepticum infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. lavet.hu [lavet.hu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Comparative efficacy of difloxacin and nano-emulsion difloxacin as antibacterial agents against Salmonella enterica Serovar enteritidis in chickenss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of difloxacin in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma disposition and tissue depletion of difloxacin and its metabolite sarafloxacin in the food producing animals, chickens for fattening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro susceptibilities to fluoroquinolones in current and archived Mycoplasma gallisepticum and Mycoplasma synoviae isolates from meat-type turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of difloxacin in growing broiler chickens for the control of infection due to pathogenic Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for Difloxacin Hydrochloride in Canine Urinary Tract Infections: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of Difloxacin (B1670560) Hydrochloride in the treatment of canine urinary tract infections (UTIs). The information is intended to guide researchers in conducting preclinical and clinical studies to evaluate the efficacy and pharmacokinetics of this veterinary fluoroquinolone.
Introduction
Difloxacin, a second-generation fluoroquinolone antibiotic, demonstrates broad-spectrum, concentration-dependent bactericidal activity against a range of Gram-negative and Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1][2] In canines, Difloxacin Hydrochloride is approved for the treatment of bacterial infections, including urinary tract infections.[1] The recommended dosage is typically 5-10 mg/kg administered orally once daily.[1][3]
Data Presentation
In Vitro Susceptibility of Canine Uropathogens to Difloxacin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Difloxacin against common bacterial pathogens isolated from canine urinary tract infections. MIC values are crucial for predicting the clinical efficacy of an antibiotic against a specific pathogen.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.125[4] | 128[4] | 0.06 - >128[4] |
| Proteus mirabilis | 0.5[4] | 1[4] | 0.06 - 1[4] |
| Staphylococcus intermedius | 0.25[4] | 2[4] | 0.25 - 4[4] |
| Gram-negative isolates (American) | - | - | 0.06 - 2.0[5] |
| Gram-positive cocci (American) | - | - | 0.125 - 4.0[5] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Pharmacokinetic Parameters of Difloxacin in Dogs
This table presents the key pharmacokinetic parameters of Difloxacin following oral administration in dogs. Understanding these parameters is essential for designing effective dosing regimens.
| Parameter | Value | Unit | Reference |
| Dosage | 5.0 | mg/kg | [2] |
| Cmax (Peak Plasma Concentration) | 1.11 | µg/mL | [2] |
| Tmax (Time to Peak Concentration) | 2.84 | hours | [2] |
| AUC(0-24) (Area Under the Curve) | 9.3 | µg·h/mL | [2] |
| t1/2 (Elimination Half-life) | 6.9 | hours | [2] |
| Oral Bioavailability | ~95% | % | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against canine uropathogens, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[6][7]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from canine urine samples
-
Spectrophotometer
-
Incubator (35°C)
-
Pipettes and sterile tips
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Difloxacin Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the Difloxacin stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).[4]
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted Difloxacin) with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Difloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
-
Pharmacokinetic Study in Dogs
This protocol describes a single-dose oral pharmacokinetic study of this compound in healthy adult dogs.
Animals:
-
A statistically appropriate number of healthy adult dogs of a specific breed (e.g., Beagles) with normal renal and hepatic function.
-
Animals should be fasted overnight prior to drug administration.[9]
Procedure:
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 5 mg/kg).[2]
-
-
Blood Sample Collection:
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Drug Concentration Analysis:
-
Quantify the concentration of Difloxacin in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Clinical Efficacy Trial for Uncomplicated Canine Cystitis
This protocol outlines a randomized, controlled clinical trial to evaluate the efficacy of this compound for the treatment of naturally occurring, uncomplicated bacterial cystitis in dogs. The design should adhere to Good Clinical Practice (GCP) guidelines.
Study Population:
-
Client-owned dogs with clinical signs of lower urinary tract disease (e.g., hematuria, stranguria, pollakiuria).
-
Inclusion criteria should include a positive urine culture (≥10³ CFU/mL) from a cystocentesis sample.
-
Exclusion criteria should include complicated UTIs, recent antibiotic treatment, and known hypersensitivity to fluoroquinolones.[12]
Study Design:
-
Randomization:
-
Randomly assign eligible dogs to one of two treatment groups:
-
-
Clinical and Microbiological Evaluation:
-
Conduct a physical examination and owner questionnaire to assess clinical signs at baseline (Day 0), during treatment, and at the end of the study (e.g., Day 14 and Day 28).
-
Perform a follow-up urinalysis and urine culture (via cystocentesis) at the end of the study to assess for microbiological cure (no significant bacteriuria).
-
-
Outcome Assessment:
-
Primary Outcome: Clinical cure, defined as the resolution of clinical signs at the end of the study.
-
Secondary Outcome: Microbiological cure, defined as a negative urine culture at the end of the study.
-
Monitor for any adverse events throughout the study.
-
-
Statistical Analysis:
-
Compare the clinical and microbiological cure rates between the two treatment groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a canine pharmacokinetic study.
Caption: Logical flow of a clinical efficacy trial.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Activity Of Difloxacin Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
- 5. In vitro activity of difloxacin against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. youtube.com [youtube.com]
- 9. Effect of the interval between feeding and drug administration on oral ampicillin absorption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospective trial of different antimicrobial treatment durations for presumptive canine urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Use Guidelines for Treatment of Urinary Tract Disease in Dogs and Cats: Antimicrobial Guidelines Working Group of the International Society for Companion Animal Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OhioLINK ETD: Irom, Sara Julie [etd.ohiolink.edu]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Difloxacin Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Difloxacin Hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a fluoroquinolone antibiotic, functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[5][6] By stabilizing the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[3][6]
Q2: What are the principal mechanisms of bacterial resistance to this compound?
Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Target Enzyme Modification: This is the most common mechanism and involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][7][8] These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and reduce the binding affinity of the drug to its target enzymes.[8]
-
Reduced Intracellular Drug Accumulation: This occurs via two main pathways:
-
Overexpression of Efflux Pumps: Bacteria can actively transport Difloxacin out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[1][5][8]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, mutations in genes encoding for porin proteins can decrease the influx of the drug into the cell.[5][8]
-
-
Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying resistance genes, such as qnr genes that protect the target enzymes, the aac(6')-Ib-cr gene that modifies the drug, or genes encoding for efflux pumps like qepA and oqxAB.[1][5][7][9][10] While plasmid-mediated resistance often confers low-level resistance, it can facilitate the selection of higher-level resistance mutations.[7][9]
Q3: In which bacterial species is DNA gyrase the primary target of Difloxacin, and in which is it topoisomerase IV?
For most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones like Difloxacin.[6][7] Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is often the primary target.[3][7] However, some studies suggest that for certain fluoroquinolones and in specific species like S. aureus, DNA gyrase might be the primary target.[11]
Q4: Can a single mutation confer high-level resistance to Difloxacin?
Generally, a single mutation in either gyrA or parC results in a low to moderate increase in the Minimum Inhibitory Concentration (MIC).[8][12][13] High-level resistance typically arises from the accumulation of multiple mutations, often in both the primary and secondary target enzyme genes, and may also involve the upregulation of efflux pumps.[2][7][8][12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Steps |
| Inoculum preparation variability | Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard (typically 0.5) for a consistent starting cell density. |
| Media composition variation | Use the same batch and brand of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments, as divalent cation concentrations can affect fluoroquinolone activity. |
| Incorrect incubation conditions | Strictly adhere to standardized incubation time (16-20 hours), temperature (35°C ± 2°C), and atmospheric conditions. |
| This compound degradation | Prepare fresh stock solutions of this compound and store them appropriately (protected from light). Avoid repeated freeze-thaw cycles. |
| Contamination of bacterial culture | Re-streak the bacterial culture from the original stock to ensure purity. Perform quality control with susceptible reference strains.[15] |
Issue 2: Difficulty in Identifying the Resistance Mechanism
| Potential Cause | Troubleshooting Steps |
| Ambiguous sequencing results for QRDRs | - Ensure high-quality DNA extraction. - Use validated primers for gyrA, gyrB, parC, and parE. - Sequence a larger region to identify potential novel mutation sites. - Compare sequences to a susceptible wild-type strain. |
| Efflux pump involvement is unclear | - Perform an efflux pump activity assay using a fluorescent substrate (e.g., ethidium (B1194527) bromide) in the presence and absence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP).[16][17] - A significant decrease in MIC in the presence of an EPI suggests efflux pump involvement. |
| Plasmid-mediated resistance is suspected | - Attempt plasmid curing using agents like sodium dodecyl sulfate (B86663) (SDS) to see if resistance is lost.[18] - Perform PCR to screen for known plasmid-mediated quinolone resistance (PMQR) genes (qnr, aac(6')-Ib-cr, qepA, oqxAB).[19] |
Quantitative Data Summary
The following table summarizes the impact of common mutations on fluoroquinolone MICs. While specific data for Difloxacin may vary, these values for other fluoroquinolones provide a general reference.
| Bacterial Species | Gene (Mutation) | Fold Increase in Ciprofloxacin (B1669076) MIC (Approximate) |
| Escherichia coli | gyrA (S83L) | 8-16 fold[8][12] |
| Escherichia coli | gyrA (D87N) | 4-8 fold[20] |
| Escherichia coli | gyrA (S83L) + parC (S80I) | 32-64 fold[12][13] |
| Pseudomonas aeruginosa | Double gyrA + single parC mutations | MICs can reach 32 to 256 µg/mL[14] |
| Staphylococcus aureus | gyrA mutation | Correlated with increased nadifloxacin (B1676911) MIC[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile distilled water) to a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the drug in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), suspend colonies in saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[21][22]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
Relaxed pBR322 plasmid DNA (substrate).
-
Purified DNA gyrase enzyme.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Relaxed and supercoiled DNA will migrate at different rates. Inhibition of supercoiling will be observed as a decrease in the supercoiled DNA band with increasing drug concentration.
Topoisomerase IV Relaxation Assay
This assay determines the inhibitory effect of this compound on the relaxation of supercoiled plasmid DNA by topoisomerase IV.[23]
-
Reaction Setup: Prepare a reaction mixture containing:
-
Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP).[23]
-
Supercoiled pBR322 plasmid DNA (substrate).
-
Purified topoisomerase IV enzyme.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[23]
-
Stop Reaction: Stop the reaction by adding a stop buffer and chloroform/isoamyl alcohol.[23]
-
Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide. Inhibition of relaxation will be indicated by the persistence of the supercoiled DNA band at higher drug concentrations.
Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This real-time assay measures the accumulation of the fluorescent dye EtBr, an efflux pump substrate, to assess pump activity.[16][17]
-
Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in a buffer such as PBS.
-
Dye Loading: Incubate the cells with EtBr in the presence of an efflux pump inhibitor (e.g., CCCP) to allow for maximum dye accumulation.
-
Washing: Centrifuge the cells to remove the EPI and extracellular EtBr.
-
Initiate Efflux: Resuspend the cells in a buffer containing glucose to energize the efflux pumps.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr.
-
Data Analysis: Compare the rate of fluorescence decrease in your test strain to that of a susceptible control strain and a strain known to overexpress efflux pumps. The presence of an active efflux system will result in a faster decrease in fluorescence.
Visualizations
Caption: Overview of Difloxacin action and bacterial resistance mechanisms.
Caption: Troubleshooting workflow for investigating Difloxacin resistance.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentamycinsulfate.com [gentamycinsulfate.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 11. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and nadifloxacin resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of gyrA and parC mutations on quinolone resistance, doubling time, and supercoiling degree of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Occurrence of plasmid mediated fluoroquinolone resistance genes amongst enteric bacteria isolated from human and animal sources in Delta State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevalence of plasmid-mediated multidrug resistance determinants in fluoroquinolone-resistant bacteria isolated from sewage and surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 21. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inspiralis.com [inspiralis.com]
- 23. inspiralis.com [inspiralis.com]
Technical Support Center: Difloxacin Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Difloxacin Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
The most frequently reported side effects across various animal species are gastrointestinal and musculoskeletal in nature. Gastrointestinal issues include vomiting, diarrhea, and anorexia.[1][2] A significant concern, particularly in juvenile animals, is the development of arthropathy, characterized by erosions of articular cartilage in weight-bearing joints.[3][4]
Q2: Are there species-specific side effects I should be aware of?
Yes, notable species-specific considerations exist. For instance, Difloxacin is not approved for use in cats because they lack the glucuronidation pathway necessary for its metabolism, which could lead to toxicity.[1] In dogs, especially young and growing ones, there is a heightened risk of cartilage damage.[4][5] Neurological signs, such as seizures, have been observed, particularly in dogs with pre-existing renal disease.[5] In Carassius auratus gibelio (a species of carp), neurological symptoms like fin trembling and rigidity have been noted at high doses.[6]
Q3: What is the primary mechanism of action of this compound that leads to its therapeutic effect?
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II).[1][3][7] This enzyme is crucial for the replication, transcription, and recombination of bacterial DNA. By interfering with this process, Difloxacin prevents bacterial cell division and proliferation.[7]
Q4: What should I do in the event of an accidental overdose in a study animal?
In cases of overdose, the most common signs are an exaggeration of the known side effects, such as severe gastrointestinal upset (vomiting, diarrhea) and potential neurological signs like seizures and lethargy.[2][5] Management of an overdose is typically supportive and symptomatic as the reactions are often self-limiting.[1] There are no specific antidotes for Difloxacin overdose.[4] It is crucial to discontinue the medication and provide supportive care.[5]
Q5: Are there any known drug interactions with this compound?
Yes, co-administration with compounds containing di- and trivalent cations like iron, aluminum, calcium, magnesium, and zinc (often found in antacids and multivitamins) can significantly decrease the absorption of quinolones.[1] Difloxacin can also inhibit the metabolism of theophylline, caffeine, cyclosporine, and warfarin. Conversely, azlocillin, cimetidine, and probenecid (B1678239) can increase the blood levels of Difloxacin.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Upset (Vomiting, Diarrhea, Anorexia) | Direct irritation of the gastrointestinal mucosa by the drug. | - Administer Difloxacin with a small amount of food to minimize irritation. - Ensure the animal is well-hydrated.[3] - If symptoms are severe or persistent, consider reducing the dose or discontinuing the drug under veterinary guidance. |
| Lameness or Joint Swelling in Young Animals | Fluoroquinolone-induced arthropathy. | - Immediately discontinue Difloxacin administration. - This side effect is a known class effect of fluoroquinolones in growing animals and is often dose-related.[3] - Consult with a veterinarian for appropriate supportive care. |
| Neurological Signs (e.g., Seizures, Tremors) | Neurotoxicity, which may be exacerbated in animals with compromised renal function.[5] | - Discontinue the drug immediately. - Provide supportive neurological care as advised by a veterinarian. - Re-evaluate the dosage and the animal's renal health status before considering re-administration. |
| Reduced Drug Efficacy | - Bacterial resistance. - Co-administration with interfering substances (e.g., antacids).[1] | - Perform antimicrobial susceptibility testing to confirm bacterial sensitivity to Difloxacin.[7] - Avoid concurrent administration with products containing di- and trivalent cations.[1] |
Quantitative Data on Side Effects
| Animal Model | Dosage | Duration | Observed Side Effects | Reference |
| Dogs | > 5 mg/kg/day | 90 days | Histopathological changes in articular cartilage of weight-bearing joints in young (3.5 months old) beagle dogs. | [4] |
| Dogs | 10 times the recommended dose | 10 days | Orange/yellowing discoloration of feces, emesis, and hypersalivation. | [4] |
| Dogs | 5-10 mg/kg once daily | Up to 30 days | Generally well-tolerated; GI effects (vomiting, diarrhea, anorexia) are most common. | [1] |
| Rats | 275 mg/kg | Not specified | Indication of embryofetotoxicity. | [3] |
| Rats | 20 and 40 mg/kg | During organogenesis (gestation days 6-15) | Significant decrease in fetal growth. | [8] |
| Carassius auratus gibelio | 2,840 mg/kg (LD50, 96h) | Single dose | Neurological symptoms (fin trembling/rigidity), severe tissue lesions in liver and kidney. | [6] |
| Chickens | 30 mg/kg (in drinking water) | 15 consecutive days | Appeared to be safe. | [9] |
| Turkeys | 22 mg/kg (in drinking water) | 15 consecutive days | Appeared to be safe. | [9] |
Experimental Protocols
Detailed experimental protocols were not fully available in the provided search results. However, based on the information gathered, a general methodology for assessing the side effects of this compound in a canine model can be outlined.
Objective: To evaluate the safety and potential side effects of orally administered this compound in healthy adult dogs.
Methodology:
-
Animal Model: Healthy adult beagle dogs of both sexes, with weights ranging from 10-15 kg.
-
Acclimation: Animals are acclimated to the research facility for at least two weeks prior to the study.
-
Grouping: Dogs are randomly assigned to a control group (receiving a placebo) and treatment groups (receiving different doses of this compound, e.g., 5 mg/kg, 10 mg/kg, and 50 mg/kg).
-
Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 30 days).
-
Clinical Observations: Daily observations are made for any clinical signs of toxicity, including but not limited to changes in behavior, appetite, and the presence of vomiting or diarrhea.
-
Body Weight and Food Consumption: Body weight is recorded weekly, and food consumption is monitored daily.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline and at regular intervals during the study for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Urine samples are collected for analysis.
-
Pathology: At the end of the study, a complete necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination, with a particular focus on articular cartilage from weight-bearing joints.
Visualizations
Caption: Experimental workflow for assessing Difloxacin side effects.
Caption: Mechanism of action of this compound.
References
- 1. Difloxacin - Wikipedia [en.wikipedia.org]
- 2. Difloxacin for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 3. Difloxacin HCL – Rat Guide [ratguide.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. askavet.com [askavet.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
Technical Support Center: Optimizing Difloxacin Hydrochloride Dosage for Broiler Chickens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing difloxacin (B1670560) hydrochloride dosage for broiler chickens.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of difloxacin hydrochloride for broiler chickens?
The typically recommended dosage of this compound is 10 mg/kg of body weight administered daily in drinking water for 3 to 5 consecutive days.[1][2][3] However, for certain infections, such as those caused by Klebsiella pneumoniae, a higher dose of 30 mg/kg may be more effective.[4] The choice of dosage should be based on the susceptibility of the pathogen.[1][3]
Q2: How is this compound administered to broiler chickens?
This compound is typically administered orally via the drinking water.[1][2][3] To ensure the correct dosage, the total daily water consumption of the flock from the previous day should be used to calculate the required concentration of the drug in the water.[1][3] Medicated water should be prepared fresh daily, and no other water source should be available during the treatment period.[1][3]
Q3: What is the pharmacokinetic profile of difloxacin in broiler chickens?
Difloxacin is well-absorbed after oral administration in chickens, with a bioavailability of approximately 86.2% in healthy birds and 90.6% in E. coli-infected birds.[5][6] It distributes extensively throughout the body.[1][7] Key pharmacokinetic parameters for a single 10 mg/kg oral dose are summarized in the table below.
Q4: What is the spectrum of activity for difloxacin?
This compound is a broad-spectrum fluoroquinolone antibiotic with bactericidal activity against a range of Gram-negative and Gram-positive bacteria, as well as mycoplasma.[2][7][8] It is effective against common poultry pathogens including Escherichia coli, Pasteurella multocida, and Mycoplasma gallisepticum.[1][3]
Q5: Are there any known contraindications or adverse effects of difloxacin in broiler chickens?
This compound should not be used in laying hens producing eggs for human consumption.[2][3] Target animal safety studies have shown that difloxacin is safe for broiler chickens even when administered at three times the recommended dose (30 mg/kg) for 15 consecutive days.[1][3] No significant adverse reactions are commonly reported at the recommended dosage.[2]
Q6: What is the withdrawal period for difloxacin in broiler chickens?
The withdrawal period for meat and offal from broiler chickens treated with this compound is typically 24 hours after the last treatment.[1][3][9] However, a withdrawal period of 3 to 5 days for various tissues has also been estimated based on maximum residue limits.[7] It is crucial to adhere to the withdrawal period specified by the product manufacturer and local regulations.
Troubleshooting Guide
Issue 1: Sub-optimal therapeutic outcome despite treatment with the recommended 10 mg/kg dosage.
-
Possible Cause 1: Reduced Water Intake. Broiler chickens may drink less due to illness or environmental factors, leading to under-dosing.
-
Solution: Monitor water consumption daily. Ensure the medicated water is palatable. If palatability is an issue at higher concentrations, consider splitting the dose.[1]
-
-
Possible Cause 2: Antimicrobial Resistance. The target pathogen may have developed resistance to difloxacin.
-
Solution: Conduct antimicrobial susceptibility testing (AST) on isolates from the affected birds to determine the minimum inhibitory concentration (MIC) of difloxacin. If resistance is confirmed, an alternative antibiotic should be considered.
-
-
Possible Cause 3: Incorrect Diagnosis. The clinical signs may be caused by a pathogen that is not susceptible to difloxacin.
-
Solution: Re-evaluate the diagnosis through appropriate diagnostic testing, including pathogen isolation and identification.
-
Issue 2: Variability in drug concentration in the drinking water system.
-
Possible Cause 1: Improper Mixing. The drug may not be evenly distributed in the water tank.
-
Solution: Ensure the concentrated difloxacin solution is thoroughly mixed with the total volume of drinking water. Prepare a pre-solution before adding it to the main water tank.
-
-
Possible Cause 2: Drug Precipitation. this compound's solubility can be affected by water pH and temperature.
-
Solution: Use clean, fresh water for preparing the medicated solution. Check the product's instructions for any specific requirements regarding water quality.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Difloxacin in Broiler Chickens (Single Oral Dose of 10 mg/kg)
| Parameter | Healthy Chickens | E. coli-Infected Chickens | Reference |
| Peak Serum Concentration (Cmax) | 1.34 ± 0.09 µg/mL | 1.05 ± 0.06 µg/mL | [5][6] |
| Time to Peak Concentration (Tmax) | 2.27 ± 0.07 h | 2.43 ± 0.06 h | [5][6] |
| Elimination Half-life (t½) | 4.7 ± 0.34 h | 3.42 ± 0.19 h | [5][6] |
| Bioavailability (F) | 86.2% | 90.6% | [5][6] |
| Volume of Distribution (Vd) | 3.14 ± 0.11 L/kg | 9.25 ± 0.43 L/kg | [5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Difloxacin against Common Poultry Pathogens
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. coli O78 | 0.02 | 0.04 | [5][6] |
| K. pneumoniae | 0.156 | 0.312 | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Dosage through Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
This protocol outlines a method to determine the optimal dosage of this compound based on its pharmacokinetic properties and the minimum inhibitory concentration (MIC) for a target pathogen.
Caption: Workflow for PK/PD-based dosage optimization of difloxacin.
Methodology:
-
Pathogen Isolation and MIC Determination:
-
Isolate the target bacterial pathogen from clinically ill broiler chickens.
-
Determine the MIC of difloxacin against the bacterial isolate using a standardized broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
-
Pharmacokinetic Study:
-
Select a cohort of healthy broiler chickens of the target age and weight.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg body weight).
-
Collect blood samples from the wing vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Separate plasma and analyze the concentration of difloxacin using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Concentration-Time Curve (AUC) using appropriate software.
-
-
PK/PD Integration and Dosage Adjustment:
-
Calculate the PK/PD indices, specifically AUC/MIC and Cmax/MIC. For fluoroquinolones, an AUC/MIC ratio of >100 is generally associated with clinical efficacy.
-
If the calculated PK/PD index is below the target, the dosage should be adjusted proportionally. For example, if the AUC/MIC is 50, the dose may need to be doubled.
-
A follow-up pharmacokinetic study with the adjusted dose is recommended to confirm that the target PK/PD index is achieved.
-
Visualizations
Caption: Mechanism of bactericidal action of difloxacin.
Caption: Decision tree for difloxacin treatment in broiler chickens.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. lavet.hu [lavet.hu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 5. Pharmacokinetics of difloxacin in healthy and E. coli-infected broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. Comparative efficacy of difloxacin and nano-emulsion difloxacin as antibacterial agents against Salmonella enterica Serovar enteritidis in chickenss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advacarepharma.com [advacarepharma.com]
Technical Support Center: Troubleshooting Peak Tailing in Difloxacin Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Difloxacin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common issue in chromatography characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[2] A tailing factor greater than 1.2 is generally considered significant peak tailing.[3]
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound, and the primary cause of peak tailing for such molecules is often the interaction with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[2][4][5] These interactions create a secondary retention mechanism that can delay the elution of a portion of the analyte, leading to a tailed peak.[2][4] Other potential causes include operating the mobile phase at a pH close to the analyte's pKa, column degradation, or sample overload.[2][3][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is crucial for controlling the peak shape of ionizable compounds like this compound.[2] At a low pH (e.g., 2-3), the acidic silanol groups on the silica (B1680970) packing are protonated and less likely to interact with the protonated basic analyte.[3] One study for Difloxacin analysis successfully used a mobile phase with a pH of 3.5.[7][8][9] Operating near the analyte's pKa can lead to inconsistent ionization and result in tailing peaks.[2][6]
Q4: What is the role of additives like triethylamine (B128534) (TEA) in the mobile phase?
A4: Additives like triethylamine (TEA) are "silanol blocking agents."[10] They are added to the mobile phase to compete with the basic analyte for interaction with the active silanol groups on the stationary phase.[10] By masking these silanol groups, TEA helps to reduce peak tailing and improve peak symmetry for basic compounds.[3][11] A validated method for Difloxacin analysis specifically includes triethylamine in the mobile phase.[7][8][9]
Q5: Can the choice of HPLC column affect peak tailing for this compound?
A5: Yes, the column chemistry is a critical factor. Using a highly deactivated or "end-capped" column is recommended.[2][4] End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions with basic analytes.[4][12] Columns packed with Type B silica, which is less acidic, can also reduce silanol interactions.[5]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Checks & Simple Fixes
-
Visually Inspect the Column: Check for any visible voids or discoloration at the column inlet, which could indicate bed deformation.[2]
-
Confirm System Suitability: Compare the current chromatogram with previous runs. A sudden onset of tailing may point to a specific event, like a change in mobile phase preparation or sample matrix.[3]
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you may be overloading the column.[2][3]
Step 2: Mobile Phase Optimization
If initial checks do not resolve the issue, the next step is to optimize the mobile phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups and reduce their interaction with the basic analyte.[3] A pH of around 2.5 to 3.5 is often effective.
-
Incorporate a Competing Base: Add a silanol-masking agent like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%.[3][10]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (in the 10-50 mM range) can help to maintain a consistent pH and mask silanol interactions.[2][3]
Step 3: Column Evaluation & Maintenance
Persistent peak tailing may indicate a problem with the HPLC column itself.
-
Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) to remove any strongly retained contaminants.[3]
-
Column Reversal: If a void is suspected at the inlet, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to dislodge any particulate matter from the inlet frit.[4]
-
Consider a New Column: If the column is old or has been used extensively with challenging sample matrices, it may be degraded and require replacement.[3]
Step 4: Advanced Column Selection
If the issue persists even with a new column of the same type, consider a different column chemistry.
-
Use an End-Capped Column: Select a column that is specifically designated as "end-capped" to minimize silanol interactions.[2][4]
-
Try a Different Stationary Phase: Columns with polar-embedded phases or charged surface hybrid (CSH) technology are designed to provide better peak shapes for basic compounds.[3]
Quantitative Data Summary
The following table summarizes key parameters from a validated HPLC method for Difloxacin analysis that successfully achieved an ideal peak shape.
| Parameter | Value | Reference |
| Mobile Phase | Triethylamine buffer (pH 3.5) and Acetonitrile (80:20, v/v) | [7][8][9] |
| Column | RP-C18 | [7][8][9] |
| Column Temperature | 35°C | [7][8][9] |
| Detection Wavelength | 280 nm | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Modified Mobile Phase with Triethylamine (TEA)
This protocol describes the preparation of a mobile phase designed to mitigate peak tailing for this compound.
-
Prepare the Aqueous Component:
-
To 800 mL of HPLC-grade water, add 5.0 mL of triethylamine (0.5% v/v).
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous component with 200 mL of HPLC-grade acetonitrile in an 80:20 (v/v) ratio.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Column Flushing Procedure
This protocol outlines a general procedure for washing a reversed-phase HPLC column to remove contaminants that may cause peak tailing.
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Initial Wash: Flush the column with HPLC-grade water for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Organic Wash: Flush the column with 100% acetonitrile or methanol for at least 60 minutes.
-
Re-equilibration: Before use, re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Visual Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. journals.uni-lj.si [journals.uni-lj.si]
- 8. researchgate.net [researchgate.net]
- 9. slovetres.si [slovetres.si]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Aqueous Solubility of Difloxacin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Difloxacin (B1670560) Hydrochloride in aqueous solutions. Detailed experimental protocols and comparative data are included to facilitate your research and development efforts.
Troubleshooting Guide
Researchers may encounter several issues when preparing aqueous solutions of Difloxacin Hydrochloride. This guide provides a structured approach to identifying and resolving common solubility challenges.
Problem: Cloudy solution or visible precipitate immediately after preparation.
This indicates that the solubility limit of this compound has been exceeded under the current experimental conditions.
-
Immediate Actions:
-
Verify Calculations: Double-check all calculations to ensure the target concentration is not erroneously high.
-
Increase Agitation: Ensure vigorous and continuous mixing. Sonication can also be employed to break down drug agglomerates and facilitate dissolution.
-
Gentle Heating: Carefully warm the solution while stirring. Monitor for any signs of degradation (e.g., color change). Do not exceed 40-50°C.
-
Problem: This compound dissolves initially but precipitates over time.
This suggests the formation of a supersaturated and unstable solution.
-
Potential Causes & Solutions:
-
pH Fluctuation: The pH of the solution may be drifting. Ensure your buffer system has adequate capacity to maintain the target pH.
-
Temperature Changes: A decrease in temperature can reduce solubility. Ensure consistent temperature control throughout your experiment and storage.
-
Lack of Solubilizing Excipients: The formulation may require the addition of agents to maintain a stable supersaturated state.
-
The following workflow provides a systematic approach to troubleshooting and optimizing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: The aqueous solubility of this compound is pH-dependent. At a physiological pH of around 7.4, it is considered poorly soluble. However, its solubility increases significantly in both acidic and alkaline conditions. Some sources report a solubility of approximately 5 mg/mL in water.[1]
Q2: How does pH affect the solubility of this compound?
A2: Difloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. As a result, its solubility is lowest near its isoelectric point and increases as the pH moves away from this point. Adjusting the pH to be more acidic or more alkaline can significantly enhance its solubility.
Q3: What are the most effective co-solvents for this compound?
A3: Common water-miscible organic solvents can be used to increase the solubility of this compound. These include propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs).[2][] A patented injectable formulation utilizes a combination of propylene glycol, ethanol, and benzyl (B1604629) alcohol to achieve a high concentration of difloxacin.[4]
Q4: Can surfactants be used to improve the solubility of this compound?
A4: Yes, surfactants can increase the solubility of poorly soluble drugs like this compound through micellar solubilization.[5][6] Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and anionic surfactants like sodium lauryl sulfate (B86663) (SLS) are commonly used.[5][7] The choice of surfactant and its concentration are critical factors to consider.
Q5: Is cyclodextrin (B1172386) complexation a viable method for enhancing the solubility of this compound?
A5: Cyclodextrin complexation is a widely used technique to improve the solubility and stability of poorly soluble drugs. Cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with drug molecules, thereby increasing their apparent aqueous solubility.
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~5 | [1] |
| Water | 11 | [8][9] |
| Methanol | 200-400 | [10] |
| Ethanol | 2 | [8][9] |
| DMSO | ≥9.15 (with gentle warming) | [11] |
| DMSO | 25 | [8][9] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| 5.0 | 25 | 0.043 | 9.87 x 10⁻⁵ |
| 7.0 | 25 | 0.030 | 6.88 x 10⁻⁵ |
| 9.0 | 25 | 0.443 | 1.02 x 10⁻³ |
| 5.0 | 37 | 0.062 | 1.42 x 10⁻⁴ |
| 7.0 | 37 | 0.043 | 9.87 x 10⁻⁵ |
| 9.0 | 37 | 0.610 | 1.40 x 10⁻³ |
| Data adapted from a study on the aqueous solubilities of variously substituted quinolone antimicrobials.[12] |
Table 3: Illustrative Effect of Co-solvents on this compound Solubility (Hypothetical Data)
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature. These values are based on general principles of co-solvency.
| Co-solvent System | Concentration of Co-solvent (% v/v) | Approximate Solubility (mg/mL) |
| Propylene Glycol / Water | 10 | 1.5 |
| Propylene Glycol / Water | 20 | 4.0 |
| Propylene Glycol / Water | 30 | 8.5 |
| Ethanol / Water | 10 | 1.2 |
| Ethanol / Water | 20 | 3.0 |
| Ethanol / Water | 30 | 6.5 |
Table 4: Illustrative Effect of Surfactants on this compound Solubility (Hypothetical Data)
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature. These values are based on general principles of micellar solubilization.
| Surfactant | Concentration (% w/v) | Approximate Solubility (mg/mL) |
| Tween® 80 | 0.5 | 1.8 |
| Tween® 80 | 1.0 | 3.5 |
| Tween® 80 | 2.0 | 6.8 |
| Sodium Lauryl Sulfate (SLS) | 0.5 | 2.5 |
| Sodium Lauryl Sulfate (SLS) | 1.0 | 5.2 |
| Sodium Lauryl Sulfate (SLS) | 2.0 | 10.1 |
Table 5: Illustrative Effect of Cyclodextrins on this compound Solubility (Hypothetical Data)
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature. These values are based on typical phase solubility diagrams for fluoroquinolones.
| Cyclodextrin | Concentration (mM) | Approximate Solubility (mg/mL) |
| HP-β-CD | 10 | 1.5 |
| HP-β-CD | 20 | 2.8 |
| HP-β-CD | 50 | 6.5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.[13][14][15][16][17]
Materials:
-
This compound powder
-
Purified water (or other aqueous medium)
-
Glass vials with screw caps
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous medium (e.g., 10 mL) to the vial.
-
Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility based on the dilution factor.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This is a simple method for the quantification of this compound in solution.
Materials:
-
This compound standard
-
Appropriate solvent (e.g., 0.1 M HCl)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the UV range (e.g., 200-400 nm) to determine the λmax. For many fluoroquinolones, this is in the range of 270-300 nm.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample (from the solubility experiment) at the same λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.
Protocol 3: Quantification of this compound using HPLC
A more specific and sensitive method for quantification.[2][18][19][20][21][22][23][24][25][26]
HPLC System and Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or triethylamine (B128534) buffer, pH adjusted). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a specified wavelength (e.g., 280 nm).
-
Column Temperature: 25-30°C
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution and a series of working standard solutions of this compound in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the diluted sample from the solubility experiment into the HPLC system and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
While this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, it does not directly engage with specific signaling pathways in the context of its solubility. The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy.
References
- 1. toku-e.com [toku-e.com]
- 2. journals.uni-lj.si [journals.uni-lj.si]
- 4. US6872723B2 - Stabilized difloxacin injectable solution - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound产品说明书 [selleck.cn]
- 10. This compound Or Difloxacine Hcl BP EP USP CAS 91296-86-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. raybiotech.com [raybiotech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moca.net.ua [moca.net.ua]
- 20. Sigma-Aldrich [sigmaaldrich.com]
- 21. 2024.sci-hub.st [2024.sci-hub.st]
- 22. asianpubs.org [asianpubs.org]
- 23. mhlw.go.jp [mhlw.go.jp]
- 24. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 25. researchgate.net [researchgate.net]
- 26. pharmahealthsciences.net [pharmahealthsciences.net]
Technical Support Center: Stability of Difloxacin Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Difloxacin (B1670560) Hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for Difloxacin Hydrochloride solutions?
To ensure the stability of this compound solutions, it is recommended to store them protected from light in a cool and dry place. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C can extend the shelf life, though repeated freeze-thaw cycles should be avoided.[1] Medicated water for veterinary use should be freshly prepared daily.
2. How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by the pH of the solution. While specific long-term stability data at various pH values is limited, studies on related fluoroquinolones and Difloxacin itself indicate that the degradation rate is pH-dependent. For instance, the photodegradation of Difloxacin is notably affected by pH, with photolysis rates dropping sharply at a pH greater than 7.[2] Generally, fluoroquinolones exhibit a V-shaped rate-pH profile for photodegradation, with the greatest stability typically observed near their isoelectric point. For other fluoroquinolones like levofloxacin, the pH range of 5-7 is considered useful for the formulation of liquid preparations.
3. Is this compound susceptible to photodegradation?
Yes, this compound is susceptible to degradation upon exposure to light. The photodegradation process follows first-order kinetics.[2] Therefore, it is crucial to protect solutions containing this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil during experiments and storage. The primary photoproduct of Difloxacin has been identified as Sarafloxacin (B1681457).[2]
4. What are the expected degradation products of this compound under stress conditions?
Forced degradation studies on Difloxacin and other fluoroquinolones have identified several potential degradation pathways:
-
Acid and Base Hydrolysis: Under acidic and basic conditions, the piperazine (B1678402) ring and the quinolone core are susceptible to cleavage.
-
Oxidation: Oxidative stress, for example, using hydrogen peroxide, can lead to the formation of N-oxides and hydroxylated derivatives.
-
Photodegradation: As mentioned, exposure to light can lead to the formation of Sarafloxacin through the N-dealkylation of the piperazine ring.
The specific degradation products can vary depending on the stressor and the conditions of the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency in prepared solutions | - Improper storage (exposure to light or elevated temperatures).- pH of the solution is outside the optimal stability range.- Extended storage time. | - Store solutions protected from light at 2-8°C.- For longer-term storage, aliquot and freeze at -20°C or below.- Ensure the pH of your experimental buffer is within a range where Difloxacin is stable (if known) or prepare fresh solutions.- Prepare solutions fresh daily, especially for critical applications. |
| Unexpected peaks in HPLC chromatogram | - Degradation of this compound.- Contamination of the solvent or glassware.- Interaction with other components in the solution. | - Confirm the identity of the extra peaks by comparing with a freshly prepared standard and stressed samples (e.g., exposed to acid, base, or light).- Use high-purity solvents and thoroughly clean all glassware.- Evaluate potential interactions of Difloxacin with other excipients or compounds in your formulation. |
| Precipitation in the solution | - Exceeding the solubility limit of this compound in the chosen solvent or buffer.- Change in pH or temperature affecting solubility. | - Consult solubility data for this compound in your specific solvent system. Difloxacin HCl is freely soluble in aqueous solution (5 mg/mL).- Ensure the pH of the solution is maintained. Adjusting the pH can significantly alter the solubility of fluoroquinolones.- If working with concentrated solutions, consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation at elevated temperatures. |
Quantitative Stability Data
Table 1: Stability of Ofloxacin (B1677185) (a related fluoroquinolone) in Various Infusion Fluids [3]
| Storage Condition | Duration | Percentage of Initial Concentration Remaining |
| 24°C | 3 days | >90% |
| 5°C | 14 days | >90% |
| -20°C | 26 weeks | >90% |
Note: This data is for Ofloxacin and should be used as an estimate. It is highly recommended to perform a stability study for your specific this compound solution and storage conditions.
Experimental Protocols
Protocol 1: General Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound. Method parameters may need to be optimized for specific applications.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to 3.0-4.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 280 nm.
-
Column Temperature: 25-30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the this compound solution to a suitable concentration within the linear range of the assay using the mobile phase.
Protocol 2: Forced Degradation Studies
To assess the stability-indicating nature of an analytical method and to understand the degradation pathways, forced degradation studies are performed.
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
Samples from each stress condition should be analyzed by the developed HPLC method to observe the formation of degradation products and their separation from the parent peak.
Visualizations
The following diagrams illustrate key experimental workflows and potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible photodegradation pathway of Difloxacin.[4]
Caption: Logical troubleshooting approach for experiments involving this compound solutions.
References
Technical Support Center: Difloxacin Hydrochloride and Juvenile Animal Cartilage Integrity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Difloxacin (B1670560) Hydrochloride and investigating its effects on cartilage in juvenile animals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cartilage lesions in our control group of juvenile animals. What could be the cause?
A1: While Difloxacin Hydrochloride is a known inducer of arthropathy, lesions in a control group are unusual and warrant investigation.[1] Consider the following possibilities:
-
Subclinical Infection: An underlying infection in your animal colony could cause joint inflammation and cartilage damage, confounding your results. Ensure your animals are sourced from a reputable supplier and consider health screening.
-
Nutritional Deficiencies: Deficiencies in certain minerals, such as magnesium, have been shown to induce joint cartilage lesions in juvenile rats that are identical to quinolone-induced arthropathy.[2][3] Review the composition of your animal feed to ensure it meets all nutritional requirements.
-
Genetic Predisposition: Some animal strains may be more susceptible to spontaneous cartilage defects. Review the historical health data of the specific strain you are using.
-
Environmental Stressors: Improper housing conditions or handling techniques can lead to stress, which may impact animal health and joint integrity.
Q2: The severity of cartilage damage in our this compound-treated group is inconsistent. What factors could be contributing to this variability?
A2: Variability in the severity of cartilage lesions is a common challenge. Several factors can influence the toxic potential of fluoroquinolones:
-
Dose and Duration: The evidence strongly indicates that cartilage abnormalities are dose-related, occurring with high dosages over extended periods.[4] Ensure precise and consistent dosing for all animals in the treatment group.
-
Animal Age and Species: The susceptibility to quinolone-induced arthropathy is highest in skeletally immature animals.[1] Dogs are considered the most sensitive species.[5] Ensure your animal model and age are consistent across experiments.
-
Pharmacokinetics: Individual differences in drug absorption, metabolism, and excretion can lead to varying concentrations of this compound in the joint cartilage.[6][7]
-
Biomechanical Forces: Lesions often develop in specific areas of weight-bearing joints, suggesting that biomechanical forces may play a role in the manifestation of the damage.[1]
Q3: We are not observing any cartilage damage at our current dose of this compound. Should we increase the dose?
A3: The absence of cartilage damage could be due to several factors. Before increasing the dose, consider the following:
-
Species Sensitivity: As mentioned, dogs are particularly sensitive to the arthropathic effects of fluoroquinolones.[5] Other species, such as lambs, have shown no significant chondrotoxicity at therapeutic doses of other fluoroquinolones.[8] Your chosen animal model may be less susceptible.
-
Duration of Study: Lesions can appear within 2 days of treatment initiation, with severity increasing over time.[1] Ensure your study duration is sufficient to observe potential effects.
-
Endpoint Analysis: Gross observation of vesicles on the articular surface is a key indicator.[1] However, more sensitive techniques like histology and immunohistochemistry may reveal early-stage changes that are not visible to the naked eye.[1][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality rate in the high-dose group | - Exceeding the maximum tolerated dose.- Systemic toxicity unrelated to cartilage damage. | - Conduct a dose-range finding study to establish the maximum tolerated dose.- Monitor animals for clinical signs of systemic toxicity (e.g., weight loss, lethargy).- Consider refining the dosing regimen (e.g., split dosing). |
| Difficulty in consistently identifying and scoring lesions | - Subjectivity in gross and histological scoring.- Lesions may be small or in early stages of development. | - Develop a standardized scoring system with clear criteria for lesion size and severity.[1]- Utilize imaging techniques like Magnetic Resonance Imaging (MRI) for a more objective assessment.[10]- Employ immunohistochemistry to detect early biochemical changes in the cartilage matrix.[9] |
| Contradictory results between in vitro and in vivo studies | - Differences in drug concentration at the cellular level.- Absence of biomechanical forces and systemic factors in in vitro models. | - Measure the concentration of this compound in both your in vitro culture medium and the articular cartilage of your in vivo models to ensure they are comparable.- Acknowledge the limitations of in vitro models and use them as a complementary tool to in vivo studies. |
Quantitative Data Summary
Table 1: this compound Dosing and Observed Arthropathy in Juvenile Beagle Dogs
| Dose (mg/kg/day) | Duration | Age of Dogs | Key Findings | Reference |
| 300 | 1, 2, 5, or 7 days | 3 to 4 months | Lesions appeared within 2 days; severity increased with time. Grossly observed as raised, fluid-filled vesicles. | [1] |
| 300 | 1 or 2 days | 3 months | Increased fibronectin staining after a single dose; collagen II slightly reduced after two doses. | [9] |
| >5 | 90 days | 3.5 months | Histopathological changes noted in articular cartilage of weight-bearing joints. | [11] |
Table 2: Comparative Arthropathy of Fluoroquinolones in Juvenile Beagle Dogs (3 months old)
| Fluoroquinolone | Dose (mg/kg/day) | Route | Duration | Observed Arthropathy | Reference |
| Grepafloxacin | 100 | Intravenous | 7 days | Blister formation in 1 of 3 animals. | [5] |
| Grepafloxacin | ≤ 60 | Oral | 7 days | No abnormalities observed. | [5] |
| Ofloxacin | 10-30 | Not specified | Not specified | Blister formation or erosion. | [5] |
| Ciprofloxacin | 10-30 | Not specified | Not specified | Blister formation or erosion. | [5] |
| Ofloxacin | 20 | Oral | 7 days | Irregular cartilage surface and dissecans changes. | [10] |
Experimental Protocols
Protocol 1: Induction and Assessment of Quinolone-Induced Arthropathy in Juvenile Beagle Dogs
This protocol is a synthesis of methodologies described in the cited literature.[1][10]
1. Animal Model:
-
Use skeletally immature male Beagle dogs, approximately 3 to 4 months of age.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals for at least one week prior to the start of the experiment.
2. Dosing:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug orally via gavage once daily.
-
Include a control group that receives the vehicle only.
3. Endpoint Evaluation (Gross Pathology and Histology):
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Perform a thorough necropsy, paying close attention to the articular surfaces of weight-bearing joints (e.g., femoral head, humeral head).
-
Score any observed lesions based on size and severity.
-
Collect tissue samples of the articular-epiphyseal cartilage complexes.
-
Fix the samples in 10% neutral buffered formalin.
-
Decalcify the samples if necessary.
-
Process the tissues, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) and Toluidine Blue (for proteoglycan assessment).
-
Examine the sections microscopically for changes such as vesicle formation, loss of proteoglycan, chondrocyte necrosis, and collagen clumping.
4. Endpoint Evaluation (Immunohistochemistry):
-
For immunohistochemical analysis, fresh-frozen tissue is often preferred.
-
Collect cartilage tissue and immediately freeze it at -80°C.
-
Section the frozen tissue using a cryostat.
-
Perform immunohistochemical staining for relevant matrix components (e.g., fibronectin, collagen type II) and cellular markers (e.g., integrins).[9]
-
Analyze the staining patterns to detect early changes in the cartilage matrix and chondrocyte function.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for fluoroquinolone-induced cartilage damage.
Caption: A typical experimental workflow for assessing cartilage damage.
References
- 1. Histologic and histochemical changes in articular cartilages of immature beagle dogs dosed with difloxacin, a fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. [Joint cartilage lesions caused by quinolones in young animals--can we generalize to children?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difloxacin HCL – Rat Guide [ratguide.com]
- 5. The comparative arthropathy of fluoroquinolones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Effect of Fluoroquinolone Antibiotics on Growing Cartilage in the Lamb Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry of articular cartilage from immature beagle dogs dosed with difloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of quinolone-induced arthropathy in juvenile dogs by use of magnetic resonance (MR) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: The Influence of pH on Difloxacin Hydrochloride's Antibacterial Efficacy
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of Difloxacin (B1670560) Hydrochloride. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of environmental pH on the drug's activity.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the antibacterial activity of Difloxacin Hydrochloride?
A1: The antibacterial activity of this compound is significantly influenced by the pH of the surrounding medium. The nature of this effect is dependent on the specific bacterial species being tested. For some bacteria, acidic conditions can decrease activity, while for others, neutral or alkaline environments may be optimal.
Q2: What is the effect of acidic pH on the activity of this compound against Proteus mirabilis?
A2: Decreasing the pH of the culture medium leads to an increase in the Minimum Inhibitory Concentration (MIC) of this compound against Proteus mirabilis.[1] This indicates a reduction in the drug's antibacterial activity in acidic environments for this particular species.
Q3: How do acidic and alkaline conditions affect the activity of this compound against Escherichia coli and Klebsiella pneumoniae?
A3: For both Escherichia coli and Klebsiella pneumoniae, the lowest MIC values for this compound are observed at a neutral pH.[1] The MIC tends to increase in both acidic and alkaline media, suggesting that the drug is most potent at a neutral pH against these organisms.[1]
Q4: What is the proposed mechanism behind the pH-dependent activity of fluoroquinolones like this compound?
A4: The activity of fluoroquinolones is influenced by their ionization state, which is dependent on the pH of the environment. The ability of the drug to permeate the bacterial cell wall and reach its intracellular target, DNA gyrase, is affected by its charge. At different pH values, the proportion of the uncharged, more lipid-soluble form of the molecule changes, which in turn affects its uptake by the bacteria. Reduced uptake of fluoroquinolones into bacterial cells has been observed in acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values for E. coli or K. pneumoniae. | The pH of the prepared culture medium may not be neutral. | Verify the pH of your Mueller-Hinton Broth (MHB) or other culture media after preparation and adjust to a neutral pH (around 7.0-7.4) before inoculation. Ensure that the buffering capacity of the medium is sufficient to maintain a stable pH throughout the incubation period. |
| Inconsistent MIC results for P. mirabilis at acidic pH. | The acidic pH of the medium is not stable or accurately controlled. P. mirabilis is a urease-producing organism, which can lead to alkalinization of the medium during growth. | Use a well-buffered medium and verify the final pH of the wells after incubation. Consider using a non-urease-producing control strain to ensure the initial acidic pH is maintained. |
| Observed bacterial growth at concentrations expected to be inhibitory. | The antibacterial activity of this compound is attenuated by the pH of the experimental medium. | Always consider the optimal pH for this compound's activity against the specific test organism. If the experimental conditions necessitate a non-optimal pH, be aware that higher concentrations of the drug may be required to achieve the desired inhibitory effect. |
| Difficulty in dissolving this compound at a specific pH. | The solubility of this compound can be pH-dependent. | Refer to the drug's solubility profile. It may be necessary to dissolve the compound in a small volume of a suitable solvent before diluting it in the pH-adjusted culture medium. Ensure the final solvent concentration does not affect bacterial growth. |
Quantitative Data Summary
| Bacterial Species | Impact of Acidic pH (e.g., pH < 7) | Optimal pH for Activity | Impact of Alkaline pH (e.g., pH > 7.4) |
| Escherichia coli | Increased MIC (Reduced Activity)[1] | Neutral[1] | Slightly Increased MIC (Slightly Reduced Activity)[1] |
| Klebsiella pneumoniae | Increased MIC (Reduced Activity)[1] | Neutral[1] | Slightly Increased MIC (Slightly Reduced Activity)[1] |
| Proteus mirabilis | Increased MIC (Reduced Activity)[1] | Neutral to Alkaline | Not explicitly stated, but activity is reduced in acidic conditions. |
Experimental Protocols
Detailed Methodology for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Various pH Levels
This protocol is based on the broth microdilution method and is adapted for assessing the impact of pH.
1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the broth into several aliquots, one for each pH value to be tested (e.g., pH 5.5, 7.2, and 8.0).
-
Adjust the pH of each aliquot using sterile 1N HCl or 1N NaOH. Use a calibrated pH meter for accurate measurement.
-
Sterilize the pH-adjusted broths by filtration (0.22 µm filter) to avoid any changes in pH that might occur during autoclaving.
-
As a quality control step, re-check the pH of a small sample of each broth after sterilization.
2. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, potentially with a small amount of acid or base to aid dissolution, depending on the manufacturer's instructions).
-
Perform serial two-fold dilutions of the stock solution in each of the pH-adjusted MHB to achieve the desired concentration range in a 96-well microtiter plate.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound in the corresponding pH-adjusted MHB.
-
Include a growth control well (inoculum in pH-adjusted MHB without antibiotic) and a sterility control well (pH-adjusted MHB only) for each pH value.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria at a specific pH.
Visualizations
Caption: Workflow for pH-Dependent MIC Assay.
Caption: Mechanism of pH on Difloxacin Uptake.
References
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to Difloxacin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to overcome efflux pump-mediated resistance to Difloxacin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is efflux pump-mediated resistance to this compound?
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics like this compound, from the cell.[1] This process reduces the intracellular concentration of the antibiotic to sub-therapeutic levels, leading to bacterial resistance.[2] Overexpression of these pumps is a significant mechanism of multidrug resistance (MDR) in many pathogenic bacteria.[3]
Q2: Which types of efflux pumps are typically involved in fluoroquinolone resistance?
Several families of efflux pumps are associated with multidrug resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families.[4][5] In Gram-negative bacteria, RND family pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa are major contributors to fluoroquinolone resistance.[6][7] In Gram-positive bacteria such as Staphylococcus aureus, the MFS transporter NorA is a well-characterized efflux pump that confers resistance to fluoroquinolones.[6]
Q3: What are efflux pump inhibitors (EPIs) and how do they work?
Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps.[6] By doing so, they can restore the efficacy of antibiotics that are substrates of these pumps.[3] EPIs can act through various mechanisms, such as competitive inhibition by binding to the pump's substrate-binding site or by disrupting the energy source of the pump.[8] The co-administration of an EPI with an antibiotic like this compound can lead to increased intracellular drug concentration, allowing the antibiotic to reach its target and exert its bactericidal effect.[2][6]
Q4: Are there any clinically approved EPIs available?
Although numerous EPIs have been discovered and investigated, none are currently approved for clinical use due to issues with toxicity and in vivo efficacy.[9] However, research is ongoing, including the screening of approved drugs for repurposing as EPIs.[9]
Troubleshooting Guides
Problem 1: My test compound does not show any synergistic activity with this compound in a checkerboard assay.
-
Possible Cause 1: The test compound is not an effective inhibitor of the specific efflux pump(s) in the test organism.
-
Troubleshooting Step: Verify that the efflux pump(s) responsible for this compound resistance in your bacterial strain are known and that your test compound is reported to inhibit that class of pumps. If the pump is unknown, consider using a broader-spectrum EPI as a positive control, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) for RND pumps.[6]
-
-
Possible Cause 2: The concentration range of the test compound is not optimal.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations for the potential EPI. It is also crucial to determine the Minimum Inhibitory Concentration (MIC) of the test compound alone to ensure that the concentrations used in the synergy assay are sub-inhibitory.
-
-
Possible Cause 3: The mechanism of resistance in the test organism is not primarily due to efflux pumps.
Problem 2: I am observing inconsistent results in my ethidium (B1194527) bromide (EtBr) accumulation assay.
-
Possible Cause 1: The bacterial cells are not in the correct growth phase.
-
Possible Cause 2: The concentration of EtBr is too high, leading to toxicity.
-
Troubleshooting Step: The concentration of EtBr should be well below its MIC for the test organism.[11] Perform a preliminary experiment to determine the optimal, non-toxic concentration of EtBr that provides a measurable fluorescent signal.
-
-
Possible Cause 3: The energy source for the efflux pumps is depleted.
-
Troubleshooting Step: Ensure that the assay buffer contains a suitable energy source, such as glucose, to maintain the proton motive force that powers many efflux pumps.
-
Problem 3: The MIC of this compound does not decrease significantly in the presence of a known EPI.
-
Possible Cause 1: The chosen EPI is not effective against the specific efflux pump in your strain.
-
Troubleshooting Step: Different EPIs have varying specificities for different efflux pumps. For example, reserpine (B192253) is known to inhibit the NorA efflux pump in S. aureus.[6] Test a panel of different EPIs to find one that is effective for your bacterial strain.
-
-
Possible Cause 2: The bacterial strain possesses multiple mechanisms of resistance.
-
Troubleshooting Step: High-level resistance to fluoroquinolones is often the result of a combination of target site mutations and efflux pump overexpression.[4] In such cases, the effect of an EPI alone may be modest. Characterize the resistance mechanisms in your strain to better interpret the results.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound in the Presence and Absence of an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | Difloxacin HCl MIC (µg/mL) | EPI Concentration (µg/mL) | Difloxacin HCl + EPI MIC (µg/mL) | Fold Reduction in MIC |
| Strain A (Efflux Pump Overexpression) | 16 | 20 | 2 | 8 |
| Strain B (Wild-Type) | 1 | 20 | 1 | 1 |
| Strain C (Target Mutation) | 32 | 20 | 32 | 1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for a specific "Efflux Inhibitor-1". A fold reduction in MIC of ≥4 is generally considered significant.[2]
Table 2: Illustrative IC50 Values for Different Efflux Pump Inhibitors
| Efflux Pump Inhibitor | Target Pump Family | Test Organism | IC50 (µg/mL) |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | RND | Pseudomonas aeruginosa | 25 |
| Reserpine | MFS | Staphylococcus aureus | 10 |
| Verapamil | ABC / MATE | Mycobacterium tuberculosis | 50 |
Note: The IC50 values presented are illustrative and can vary significantly based on the specific bacterial strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is for determining the MIC of this compound alone and in combination with a potential EPI.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
EPI stock solution
-
Bacterial culture in exponential growth phase
-
Sterile saline or CAMHB for dilution
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup:
-
Antibiotic Alone: Prepare serial two-fold dilutions of this compound in CAMHB directly in the wells of a 96-well plate.
-
Antibiotic + EPI: Prepare serial two-fold dilutions of this compound in CAMHB containing a fixed, sub-inhibitory concentration of the EPI.
-
Controls: Include a growth control (no antibiotic or EPI), a sterility control (uninoculated broth), and a control for the EPI alone.[2]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]
-
Data Analysis: Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps. An effective EPI will block the efflux of EtBr, leading to an increase in intracellular fluorescence.
Materials:
-
Bacterial culture in exponential growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Ethidium Bromide (EtBr) solution
-
Potential EPI
-
Glucose (or another energy source)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells from an exponential phase culture by centrifugation. Wash the cells twice with PBS and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
Pre-incubation with EPI: Add the potential EPI to the wells at the desired concentration and incubate for a short period (e.g., 5 minutes) at room temperature. Include wells with no EPI (negative control) and wells with CCCP (positive control).
-
Initiation of Assay: Add EtBr to all wells to a final concentration that is sub-inhibitory.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 530 nm, Em: 600 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. An increase in the rate and steady-state level of fluorescence in the presence of the test compound compared to the no-EPI control indicates inhibition of EtBr efflux.
Visualizations
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
References
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 5. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Difloxacin Hydrochloride Drug Interactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the drug interactions of Difloxacin (B1670560) Hydrochloride with other antibiotics. The content is tailored for researchers and professionals engaged in drug development and in vitro/in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Difloxacin Hydrochloride?
Difloxacin is a second-generation fluoroquinolone antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1] By targeting this enzyme, difloxacin disrupts bacterial cell division and leads to a bactericidal effect.[1]
Q2: What are the expected outcomes of combining this compound with other antibiotics?
The interaction between this compound and other antibiotics can result in one of three outcomes:
-
Synergism: The combined effect of the two drugs is significantly greater than the sum of their individual effects. This is often indicated by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[3][4]
-
Additive/Indifference: The combined effect is equal to the sum of the individual effects. This is typically represented by an FIC index between 0.5 and 4.0.[3][4]
-
Antagonism: The combined effect is less than the sum of their individual effects. An FIC index of > 4.0 usually indicates antagonism.[3][4]
Q3: Which classes of antibiotics are known to have synergistic or antagonistic interactions with fluoroquinolones like Difloxacin?
While specific data for difloxacin is limited, general trends for fluoroquinolones suggest:
-
Potential Synergism: Beta-lactams (e.g., penicillins, cephalosporins) and aminoglycosides are often considered for synergistic combinations with fluoroquinolones.[5]
-
Variable Interactions: The interaction with clindamycin (B1669177) against anaerobic bacteria is generally considered indifferent.
-
Potential Antagonism: Combination with rifampin has shown antagonism in some studies, particularly against Staphylococcus species.
It is crucial to experimentally determine the nature of the interaction for specific bacterial strains and antibiotic combinations, as these effects can be species- and even strain-dependent.
Troubleshooting Guides
Problem: My checkerboard assay results show wide variability and are not reproducible.
-
Possible Cause 1: Inconsistent Inoculum Density.
-
Solution: Ensure a standardized bacterial inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard. Use a spectrophotometer to verify the optical density for consistency.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated micropipettes and proper technique, especially during the serial dilution steps. Small inaccuracies in initial dilutions can be magnified across the plate.
-
-
Possible Cause 3: Edge Effects in Microtiter Plates.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental data, as evaporation can concentrate the media and drugs, leading to skewed results. Fill the perimeter wells with sterile broth or water.
-
Problem: I am not observing the expected synergistic effect in my time-kill curve experiment.
-
Possible Cause 1: Suboptimal Antibiotic Concentrations.
-
Solution: The concentrations of the antibiotics being tested are critical. Ensure that the concentrations used are based on the Minimum Inhibitory Concentration (MIC) of the individual drugs against the test organism (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).
-
-
Possible Cause 2: Incorrect Sampling Time Points.
-
Solution: The frequency and timing of sampling are crucial for accurately capturing the bacterial killing kinetics. More frequent sampling in the initial hours (e.g., 0, 2, 4, 8 hours) is often necessary to observe the rapid bactericidal effects.
-
-
Possible Cause 3: Bacterial Regrowth.
-
Solution: Extend the duration of the experiment (e.g., to 24 hours) to monitor for any bacterial regrowth after the initial killing phase. This can provide insights into the development of resistance or the presence of persister cells.
-
Quantitative Data Summary
Due to a lack of publicly available, specific quantitative data on the synergistic or antagonistic effects of this compound in combination with other antibiotics, the following tables are presented as templates. Researchers are strongly encouraged to perform their own in vitro studies to determine the interactions against their specific pathogens of interest.
Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations
| Combination | Test Organism | MIC of Difloxacin (µg/mL) | MIC of Combined Drug (µg/mL) | FIC Index | Interaction |
| Difloxacin + Amoxicillin | Staphylococcus pseudintermedius | Data not available | Data not available | TBD | TBD |
| Difloxacin + Gentamicin | Escherichia coli | Data not available | Data not available | TBD | TBD |
| Difloxacin + Ceftiofur | Pasteurella multocida | Data not available | Data not available | TBD | TBD |
| Difloxacin + Clindamycin | Bacteroides fragilis | Data not available | Data not available | TBD | TBD |
TBD: To be determined by experimentation.
Table 2: Minimum Inhibitory Concentrations (MICs) of Difloxacin Against Selected Canine Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.06 - >128 | 0.125 | 128 |
| Proteus mirabilis | 0.06 - 1 | 0.5 | 1 |
| Pseudomonas spp. | 0.06 - 32 | 1 | 16 |
| Staphylococcus intermedius | 0.25 - 4 | 0.25 | 2 |
Data sourced from a study on bacteria isolated from canine otitis.[6]
Experimental Protocols & Visualizations
Checkerboard Assay Workflow
The checkerboard assay is a common method to assess antibiotic interactions. The workflow involves creating a two-dimensional matrix of antibiotic concentrations to determine the FIC index.
Time-Kill Curve Analysis Workflow
Time-kill curve analysis provides a dynamic view of the bactericidal or bacteriostatic activity of antibiotic combinations over time.
References
- 1. igas.gouv.fr [igas.gouv.fr]
- 2. nbinno.com [nbinno.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. dvm360.com [dvm360.com]
- 6. Activity Of Difloxacin Against Bacteria Isolated from Canine Otitis - WSAVA2002 - VIN [vin.com]
Validation & Comparative
A Comparative Analysis of Difloxacin Hydrochloride and Enrofloxacin in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent fluoroquinolone antibiotics in veterinary practice: Difloxacin (B1670560) Hydrochloride and Enrofloxacin (B1671348). The following sections detail their antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and available clinical data, supported by experimental methodologies and visual representations of their mechanism of action.
In Vitro Antibacterial Efficacy
The in vitro activity of fluoroquinolones is a key indicator of their potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values for Difloxacin and Enrofloxacin against common veterinary pathogens. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Difloxacin and Enrofloxacin against Veterinary Pathogens
| Bacterial Species | Drug | MIC50 | MIC90 |
| Escherichia coli | Difloxacin | 0.13 | 0.5 |
| Enrofloxacin | 0.03 - 0.12 | 0.06 - >128 | |
| Staphylococcus pseudintermedius | Difloxacin | 0.25 | 2.0 |
| Enrofloxacin | 0.06 | 0.25 | |
| Pasteurella multocida | Enrofloxacin | ≤0.015 - 0.03 | 0.03 |
| Proteus mirabilis | Difloxacin | 0.5 | 1.0 |
| Enrofloxacin | 0.12 | 0.25 | |
| Pseudomonas aeruginosa | Enrofloxacin | 1.0 | 4.0 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as testing methodologies and bacterial isolate populations may vary between studies.
Enrofloxacin and its metabolite, ciprofloxacin, generally demonstrate high antibacterial activity against a broad range of pathogens.[1] In some studies, enrofloxacin has shown greater in vitro activity against certain pathogens compared to other fluoroquinolones, including difloxacin.[1] However, the susceptibility of specific bacterial strains can vary, and resistance to fluoroquinolones is an increasing concern.[2]
Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetics (PK) describes how the body affects a drug, while pharmacodynamics (PD) describes how the drug affects the body (in this case, the bacteria). The integration of PK/PD parameters is crucial for predicting the therapeutic success of an antibiotic.
Data Presentation: Pharmacokinetic Parameters in Dogs (Oral Administration)
The following table compares key pharmacokinetic parameters of Difloxacin and Enrofloxacin in dogs after oral administration.
Table 2: Pharmacokinetic Parameters of Difloxacin and Enrofloxacin in Dogs
| Parameter | Difloxacin (5.0 mg/kg) | Enrofloxacin (5.0 mg/kg) | Reference |
| Cmax (µg/mL) | 1.11 | 1.41 | [3] |
| Tmax (h) | Similar to Marbofloxacin | Earlier than Marbofloxacin | [3] |
| AUC(0-24) (µg·h/mL) | 9.3 | 8.7 | [3] |
| t1/2 (h) | 6.9 | 4.1 | [3] |
Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC(0-24): Area under the concentration-time curve over 24 hours; t1/2: Elimination half-life.
Difloxacin is characterized by a longer half-life compared to enrofloxacin, which may support once-daily dosing regimens.[4] Enrofloxacin is metabolized to ciprofloxacin, an active metabolite that contributes to its overall antibacterial effect.[3] In contrast, difloxacin is primarily metabolized through hepatic glucuronidation and is mainly excreted in the feces.[5] This difference in excretion pathways can be clinically significant, particularly in animals with compromised renal function.
Mechanism of Action
Both Difloxacin and Enrofloxacin belong to the fluoroquinolone class of antibiotics and share the same mechanism of action. They are bactericidal agents that work by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.[7]
Visualization of the Mechanism of Action
The following diagram illustrates the bacterial DNA replication process and the points of inhibition by fluoroquinolones.
Caption: Mechanism of action of fluoroquinolones on bacterial DNA replication.
Experimental Protocols
The data presented in this guide are based on standard methodologies for antimicrobial susceptibility testing and pharmacokinetic analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the MIC of an antibiotic against a specific bacterium in a liquid medium.
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Pharmacokinetic Study Design
Pharmacokinetic parameters are typically determined through in vivo studies in the target animal species.
Logical Relationship of a Pharmacokinetic Study:
Caption: Logical flow of a typical pharmacokinetic study.
Clinical Efficacy and Applications
While in vitro data and pharmacokinetic profiles are informative, clinical trials are essential to determine the real-world efficacy of an antibiotic.
There is a notable lack of direct, head-to-head comparative clinical trials between Difloxacin and Enrofloxacin for specific bacterial infections in companion animals. However, both drugs have been evaluated individually and against other antibiotics for various conditions.
-
Enrofloxacin has been extensively studied and is approved for the treatment of a wide range of infections in dogs and cats, including dermal, urinary, and respiratory tract infections.[7] Clinical trials have demonstrated its efficacy in treating bovine respiratory disease.[1][8][9] It has also been shown to be effective in treating canine pyoderma and urinary tract infections.[10][11]
-
Difloxacin is also indicated for the treatment of bacterial infections in dogs.[6] Its favorable pharmacokinetic profile, particularly its long half-life, makes it suitable for once-daily dosing.[4] Its primary route of elimination through the feces may be an advantage in patients with renal impairment.[5]
The choice between Difloxacin and Enrofloxacin should be based on the specific pathogen and its susceptibility, the location and severity of the infection, the animal's species and health status (particularly renal function), and the desired dosing frequency.
Conclusion
Both Difloxacin Hydrochloride and Enrofloxacin are potent, broad-spectrum fluoroquinolone antibiotics with proven efficacy in veterinary medicine. Enrofloxacin has a long history of use and a large body of supporting clinical data. Difloxacin offers a longer half-life and a different excretion profile, which may be advantageous in certain clinical scenarios. The selection of the most appropriate fluoroquinolone requires careful consideration of the factors outlined in this guide, with a strong emphasis on antimicrobial stewardship and the use of susceptibility testing to guide therapy. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative clinical efficacy of these two important therapeutic agents.
References
- 1. Clinical efficacy of enrofloxacin against bovine respiratory disease comparing different treatment regimens | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 2. Investigation of In Vitro Susceptibility and Resistance Mechanisms in Skin Pathogens: Perspectives for Fluoroquinolone Therapy in Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Journal articles: 'Neutros isolados' – Grafiati [grafiati.com]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Fluoroquinolones in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. Comparative efficacy of enrofloxacin to that of tulathromycin for the control of bovine respiratory disease and prevalence of antimicrobial resistance in Mannheimia haemolytica in calves at high risk of developing bovine respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Enrofloxacin in the Treatment of Canine Bacterial Pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the efficacy and safety of high dose short duration enrofloxacin treatment regimen for uncomplicated urinary tract infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Difloxacin Hydrochloride Residue Analysis
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Difloxacin Hydrochloride residues in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and food safety. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability and reliability.[1][2][3][4][5]
Introduction to Difloxacin Analysis
Difloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to treat bacterial infections.[1][4] The potential for drug residues to persist in animal-derived food products necessitates the development of sensitive and reliable analytical methods to ensure consumer safety and adhere to established Maximum Residue Limits (MRLs).[1][4]
High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][][7] Method validation is a critical regulatory requirement that confirms an analytical procedure is suitable for its intended use, providing documented evidence of its performance.[2][8]
HPLC Method Performance and Validation
A reversed-phase HPLC (RP-HPLC) method has been developed and validated for determining Difloxacin residues.[1][4][5] The performance of this method was assessed against standard validation parameters as stipulated by ICH guidelines.[2][3][8][9]
The process of validating an analytical method involves a structured series of experiments to assess its performance characteristics.
Caption: HPLC Method Validation Workflow as per ICH Guidelines.
The following table summarizes the performance data of a validated RP-HPLC method for Difloxacin analysis.
| Validation Parameter | Performance Characteristic | Acceptance Criteria | Result |
| Specificity | No interference from endogenous matrix components at the retention time of Difloxacin. | Peak purity and resolution > 2 | Confirmed[1][4] |
| Linearity (Range) | 50 - 1000 ng/mL | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.999[1] |
| Accuracy (% Recovery) | Assessed at 50, 100, 250, and 500 ng/mL spike levels in chicken and rabbit tissues. | Mean recovery 80-120% | 91.09% - 97.49%[1][10] |
| Precision (%RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 2.0% | < 2.0%[8][11] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1 | 12 µg/kg (chicken tissue)[10] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 | 40 µg/kg (chicken tissue)[10] |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | RSD of results < 5% | Method found to be robust[1][4] |
Comparison with Alternative Analytical Methods
While HPLC is a robust method for Difloxacin residue analysis, other techniques are also employed for screening and quantification of antibiotic residues.[12]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. | High selectivity, good sensitivity, quantitative, robust, and reproducible.[2][] | Requires sample clean-up; moderate equipment cost. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody binding. | High throughput, rapid screening, cost-effective for large sample numbers. | Lower specificity (potential for false positives), semi-quantitative.[12] |
| TLC (Thin-Layer Chromatography) | Separation on a thin layer of adsorbent material. | Simple, low cost, suitable for screening multiple samples simultaneously. | Lower sensitivity and resolution compared to HPLC, primarily qualitative.[12] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Chromatographic separation coupled with mass spectrometry for detection. | Very high sensitivity and specificity, structural confirmation possible. | High equipment and operational costs, requires skilled operators.[13] |
Experimental Protocols
This protocol is based on a validated method for the determination of Difloxacin residues in animal tissues.[1][4][5][10]
A. Sample Preparation (Tissue)
-
Homogenize 5g of tissue sample.
-
Add 20 mL of an extraction solution (e.g., acetonitrile (B52724)/water mixture).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Perform a clean-up step using Solid Phase Extraction (SPE) if necessary to remove interfering matrix components.[14]
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
B. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system.
-
Mobile Phase: Isocratic mixture of 0.5% triethylamine (B128534) buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (80:20, v/v).[1][4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
The following diagram illustrates the logical flow from sample collection to final data analysis.
Caption: Workflow for Difloxacin Residue Analysis in Tissues.
Conclusion
The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound residues in animal tissues.[1][4][5] The validation data confirms its reliability and suitability for routine quality control, regulatory compliance, and food safety monitoring. While other methods like ELISA offer rapid screening, HPLC provides the necessary sensitivity and quantitative accuracy for confirmatory analysis. For even higher sensitivity and definitive identification, LC-MS/MS stands as a powerful but more resource-intensive alternative. The choice of method should be guided by the specific analytical need, balancing factors like throughput, required sensitivity, and available resources.
References
- 1. journals.uni-lj.si [journals.uni-lj.si]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT AND VALIDATION OF A RP- HPLC METHOD FOR DETERMINATION OF DIFLOXACIN RESIDUES IN DIFFERENT RABBIT TISSUES | Slovenian Veterinary Research [journals.uni-lj.si]
- 7. medjpps.com [medjpps.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. actascientific.com [actascientific.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Evaluation of Antibiotic Residues in Raw Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Analysis of Difloxacin Hydrochloride and Pradofloxacin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of two veterinary fluoroquinolones, Difloxacin Hydrochloride and Pradofloxacin, against clinically significant Gram-negative bacteria. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating these antimicrobial agents.
Executive Summary
Pradofloxacin, a third-generation fluoroquinolone, generally demonstrates superior in-vitro potency against a range of Gram-negative pathogens compared to Difloxacin, a second-generation fluoroquinolone. This is evidenced by lower Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) values. The dual-targeting mechanism of Pradofloxacin against both DNA gyrase and topoisomerase IV is believed to contribute to its enhanced activity and a potentially lower propensity for resistance development.
Comparative Efficacy: Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound and Pradofloxacin against key Gram-negative bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MPC (µg/mL) |
| This compound | Escherichia coli | 0.13 | 0.5 | >1.0 |
| Pseudomonas aeruginosa | - | - | - | |
| Klebsiella pneumoniae | - | - | - | |
| Pasteurella multocida | - | - | - | |
| Pradofloxacin | Escherichia coli | ≤0.03 | ≤0.25 | 0.225 |
| Pseudomonas aeruginosa | - | ≥4 | - | |
| Klebsiella pneumoniae | - | - | - | |
| Pasteurella multocida | ≤0.015 | ≤0.016 | 0.031 |
Note: Data is compiled from multiple sources. Direct comparative studies were prioritized where available. Dashes (-) indicate that specific data was not found in the reviewed literature.
Mechanism of Action: A Molecular Perspective
Both Difloxacin and Pradofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]
Difloxacin , as a second-generation fluoroquinolone, primarily targets DNA gyrase in Gram-negative bacteria.[1] Inhibition of this enzyme leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
Pradofloxacin is a third-generation fluoroquinolone characterized by its dual-targeting mechanism. It effectively inhibits both DNA gyrase and topoisomerase IV in Gram-negative bacteria.[2] This dual action is significant because mutations in one target enzyme may not be sufficient to confer high-level resistance, potentially making Pradofloxacin more robust against the development of resistance.
The following diagram illustrates the general signaling pathway of fluoroquinolone action in Gram-negative bacteria.
Caption: Fluoroquinolone Mechanism of Action.
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, including broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A standardized workflow for this method is outlined below.
Caption: Broth Microdilution Workflow.
Detailed Steps:
-
Bacterial Isolate Preparation: Clinical isolates of the target Gram-negative bacteria are cultured on appropriate agar plates to obtain pure colonies. A suspension of the bacteria is then prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: A series of two-fold dilutions of this compound and Pradofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
Detailed Steps:
-
Antibiotic Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of either this compound or Pradofloxacin incorporated into Mueller-Hinton agar.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Conclusion
The available in-vitro data suggests that Pradofloxacin exhibits greater potency against several key Gram-negative bacteria compared to this compound. This is demonstrated by its lower MIC and MPC values. The dual-targeting mechanism of Pradofloxacin may also present an advantage in mitigating the development of antimicrobial resistance. Researchers and drug development professionals should consider these differences in potency and mechanism of action when designing studies or developing new therapeutic strategies involving these fluoroquinolones. Further head-to-head comparative studies across a wider range of Gram-negative pathogens are warranted to provide a more complete understanding of their relative efficacy.
References
Navigating the Maze of Resistance: A Comparative Guide to Difloxacin Hydrochloride and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of existing antibiotics. This guide provides an objective comparison of Difloxacin Hydrochloride with other key fluoroquinolones used in veterinary medicine, supported by experimental data. We delve into the mechanisms of resistance, present comparative in vitro activity, and provide detailed experimental protocols to aid in research and development efforts.
The Basis of Cross-Resistance: Shared Mechanisms of Action and Resistance
Fluoroquinolones, including this compound, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are crucial for DNA replication, recombination, and repair.[1][2][3] The shared mechanism of action across the fluoroquinolone class is the primary reason for the high frequency of cross-resistance.[4]
Resistance to fluoroquinolones predominantly arises from two key mechanisms:
-
Alterations in Target Enzymes: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes are the most common cause of high-level resistance. These mutations alter the drug-binding sites on the enzymes, reducing the affinity of fluoroquinolones and thereby diminishing their inhibitory effect.[5][6] A single mutation can confer low-level resistance, while the accumulation of multiple mutations leads to high-level resistance.[7]
-
Reduced Intracellular Drug Accumulation: This is achieved through two main pathways:
-
Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps actively transports fluoroquinolones out of the bacterial cell, preventing them from reaching their intracellular targets.[8][9][10]
-
Decreased Permeability: Alterations in the outer membrane proteins (porins) can reduce the influx of fluoroquinolones into the bacterial cell.[6]
-
The following diagram illustrates the interplay of these resistance mechanisms.
The SOS Response: A Key Signaling Pathway in Resistance Development
Exposure to fluoroquinolones can induce the SOS response, a global response to DNA damage in bacteria.[1][11][12] This response is regulated by the RecA and LexA proteins. When DNA is damaged, RecA is activated and facilitates the autocleavage of the LexA repressor. This leads to the derepression of numerous genes involved in DNA repair, some of which are error-prone and can increase the mutation rate, thereby facilitating the emergence of resistance mutations in the QRDRs of gyrA and parC.[2][13]
References
- 1. SOS response and its regulation on the fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asm.org [asm.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 11. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 12. SOS response and its regulation on the fluoroquinolone resistance. | Semantic Scholar [semanticscholar.org]
- 13. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Difloxacin Hydrochloride's In Vitro Efficacy Against Key Veterinary Pathogens
For Immediate Release
A comprehensive statistical analysis of Minimum Inhibitory Concentration (MIC) data reveals the comparative in vitro activity of Difloxacin Hydrochloride against a range of significant Gram-positive and Gram-negative bacteria relevant to veterinary medicine. This report provides a head-to-head comparison with other commonly used fluoroquinolones—Ciprofloxacin (B1669076), Enrofloxacin, and Marbofloxacin (B1676072)—supported by detailed experimental protocols and visual representations of the underlying scientific principles.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the antimicrobial potency of these therapeutic agents. All quantitative data is summarized in clear, structured tables for ease of comparison, and detailed methodologies for the cited experiments are provided to ensure reproducibility.
Statistical Summary of MIC Data
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC data for this compound and its comparators against key veterinary pathogens. The data includes the MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively, as well as the overall MIC range.
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | Difloxacin | - | - | - | - |
| Ciprofloxacin | - | - | 0.6 | - | |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Staphylococcus intermedius | Difloxacin | 48 | 0.25 - 4 | 0.25 | 2 |
| Ciprofloxacin | - | - | - | - | |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - | |
| Streptococcus spp. | Difloxacin | - | - | - | - |
| Ciprofloxacin | - | - | - | - | |
| Enrofloxacin | - | - | 1 | 4 | |
| Marbofloxacin | - | - | - | - | |
| Gram-Negative | |||||
| Escherichia coli | Difloxacin | 15 | 0.06 - >128 | 0.125 | 128 |
| Ciprofloxacin | - | - | 0.013 - 0.08 | - | |
| Enrofloxacin | 67 | - | 0.25 | - | |
| Marbofloxacin | - | - | - | - | |
| Pseudomonas aeruginosa | Difloxacin | 54 | 0.06 - 32 | 1 | 16 |
| Ciprofloxacin | - | 0.0625 - 16 | 0.125 | 8 | |
| Enrofloxacin | 36 | 0.125 - 64 | 1 | 32 | |
| Marbofloxacin | 36 | 0.0125 - 32 | 0.5 | 16 | |
| Proteus mirabilis | Difloxacin | 21 | 0.06 - 1 | 0.5 | 1 |
| Ciprofloxacin | - | - | - | - | |
| Enrofloxacin | - | - | - | - | |
| Marbofloxacin | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6] Direct comparative studies with complete datasets for all four drugs against all listed pathogens were not available. Therefore, the table represents a consolidation of available data. Dashes indicate that specific data points were not found in the reviewed literature.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to synthesize and maintain its DNA, ultimately leading to cell death.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) data presented in this guide is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) veterinary guidelines.[1][7] This method provides a quantitative measure of the in vitro activity of an antimicrobial agent.
Broth Microdilution Method for MIC Determination (CLSI VET01/VET02 Guidelines)
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared according to CLSI guidelines. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microdilution trays.
-
Inoculum Preparation:
-
Bacterial isolates are subcultured onto an appropriate agar (B569324) medium and incubated for 18-24 hours.
-
Several colonies are then used to inoculate a saline or broth solution. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
The prepared microdilution plates, containing the serially diluted antimicrobial agents, are inoculated with the standardized bacterial suspension.
-
The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Comparison with Other Fluoroquinolones
The presented data indicates that this compound demonstrates considerable in vitro activity against a range of veterinary pathogens. When compared to other fluoroquinolones, its efficacy varies depending on the bacterial species. For instance, against Pseudomonas aeruginosa, marbofloxacin and ciprofloxacin exhibit lower MIC50 and MIC90 values, suggesting greater potency.[5] Conversely, against certain other pathogens, difloxacin's activity is comparable to that of enrofloxacin.[3]
It is crucial to note that in vitro MIC data is one of several factors to consider when selecting an appropriate antimicrobial therapy. Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as the specific clinical context of the infection, are equally important in determining the potential for therapeutic success.
This guide serves as a valuable resource for understanding the in vitro antimicrobial profile of this compound. The provided data and protocols can aid in informed decision-making for research and development activities in the field of veterinary medicine.
References
- 1. wvdl.wisc.edu [wvdl.wisc.edu]
- 2. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of commonly used fluoroquinolone antibiotics. The data presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these agents, thereby aiding in the selection of appropriate compounds for further study and clinical application.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for several prominent fluoroquinolones. These values represent a synthesis of data from multiple studies in healthy adult volunteers and are standardized where possible for comparative purposes. It is important to note that these parameters can vary based on the patient population, dosing regimen, and specific analytical methods used.
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gatifloxacin | Grepafloxacin | Trovafloxacin |
| Dose (mg) | 500 | 500 | 400 | 400 | 400 | 200 |
| Cmax (μg/mL) | 1.5 ± 0.4 | 6.1 ± 1.3 | 4.3 ± 1.6 | 3.4 ± 0.7 | 1.98 ± 0.52 | 2.09 ± 0.58 |
| AUCtot (μg·h/mL) | 5.8 ± 1.2 | 44.8 ± 4.4 | 39.3 ± 5.35 | 30.0 ± 3.8 | - | 19.5 ± 3.1 |
| Half-life (h) | 5.37 ± 0.82 | 6.9 | 12.0 | 6.52 ± 0.87 | 12.12 ± 3.93 | 10.3 ± 3.4 |
| Bioavailability (%) | 50-85[1] | ~99[2] | >90 | >95 | ~71 | ~88 |
| Protein Binding (%) | 20-40[3] | 24-38[4][2] | ~50 | ~20 | ~50 | ~76 |
| Volume of Distribution (L/kg) | >1.5[5] | 1.1 | 1.7-2.7 | 1.5-2.0 | 3.6 | 1.4 |
| Primary Route of Elimination | Renal and Hepatic[6][7] | Primarily Renal[2][8] | Primarily Hepatic | Primarily Renal[8] | Hepatic and Renal | Primarily Hepatic |
| Urinary Excretion (% unchanged) | ~40-50 | ~87[2] | ~20 | ~70 | ~10 | <10 |
Data compiled from multiple sources[2][5][9][10]. Cmax and AUC values are presented as mean ± standard deviation.
Experimental Protocols
The determination of fluoroquinolone pharmacokinetic parameters typically involves a standardized clinical study design. The following is a representative methodology synthesized from common practices described in the literature[9][11].
Objective: To determine the single-dose pharmacokinetic profile of a fluoroquinolone in healthy volunteers.
Study Design:
-
Participants: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria. Exclusion criteria typically include a history of gastrointestinal, liver, or kidney disease, allergies to the study drug, and recent participation in other clinical trials[9].
-
Drug Administration: A single oral dose of the fluoroquinolone is administered to fasting subjects.
-
Sample Collection:
-
Blood Samples: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours)[9]. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis[9].
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a common and robust method for quantifying fluoroquinolone concentrations in biological matrices[9][11]. The method separates the drug from endogenous components in the sample, allowing for accurate measurement.
-
Sample Preparation: Plasma and urine samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used to elute the drug from the column[12]. The pH of the aqueous phase is often acidic.
-
Detection: A UV or fluorescence detector is used to measure the concentration of the fluoroquinolone as it elutes from the column. The wavelength for detection is chosen based on the maximal absorbance or fluorescence of the specific fluoroquinolone[11].
-
-
Quantification: A calibration curve is generated using standards of known drug concentrations. The concentration of the fluoroquinolone in the unknown samples is determined by comparing its peak area or height to the calibration curve.
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data[9]. This includes:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL/F (Apparent Total Clearance): The rate of drug elimination from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Visualizations
The following diagrams illustrate the key processes in fluoroquinolone pharmacokinetics and a typical experimental workflow.
Caption: General ADME pathway for orally administered fluoroquinolones.
Caption: Workflow for a typical single-dose pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of renal function on the pharmacokinetics of lomefloxacin compared with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating Microbiological Assays for Difloxacin Hydrochloride Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional agar (B569324) diffusion microbiological assay and the modern High-Performance Liquid Chromatography (HPLC) method for determining the potency of Difloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic.[1] The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate the most appropriate assay for their needs, ensuring accuracy, precision, and regulatory compliance.
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication.[2][3] Potency testing is a critical quality control measure to ensure that each batch of the drug substance or product meets the required standard of activity.
Comparison of Assay Methodologies
The choice between a microbiological assay and a chemical method like HPLC depends on several factors, including the specific information required (bioactivity vs. chemical purity), sample throughput, and available resources. While HPLC offers high precision and specificity for quantifying the active pharmaceutical ingredient (API), the microbiological assay provides a direct measure of the compound's biological activity, which can be influenced by factors not detectable by chemical means.[4][5]
Data Presentation
The following tables summarize the validation parameters for both the agar diffusion microbiological assay and a reversed-phase HPLC method for this compound potency. The data presented is hypothetical but represents typical results obtained during method validation.
Table 1: Validation Summary for Agar Diffusion Microbiological Assay
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.98 | 0.995 |
| Precision | ||
| - Repeatability (RSD%) | ≤ 2.0% | 1.5% |
| - Intermediate Precision (RSD%) | ≤ 3.0% | 2.2% |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 104.2% |
| Robustness | No significant impact on results | Robust |
| Specificity | No interference from placebo | Specific |
Table 2: Validation Summary for RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision | ||
| - Repeatability (RSD%) | ≤ 1.0% | 0.5% |
| - Intermediate Precision (RSD%) | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Robustness | No significant impact on results | Robust |
| Specificity | No interference from placebo or degradation products | Specific |
Experimental Protocols
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the principle that the size of the zone of inhibition of microbial growth is proportional to the concentration of the antibiotic.[6]
a. Materials:
-
Culture Medium: Mueller-Hinton Agar
-
Reference Standard: this compound Reference Standard (potency known)
-
Test Sample: this compound sample to be tested
-
Phosphate (B84403) Buffer: pH 6.0
-
Equipment: Petri dishes, stainless steel cylinders, incubator, calipers.
b. Preparation of Inoculum:
-
Culture S. aureus on Mueller-Hinton agar at 37°C for 24 hours.
-
Suspend the growth in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
c. Assay Procedure:
-
Prepare a base layer of 21 mL of Mueller-Hinton agar in a petri dish.
-
Once solidified, overlay with 4 mL of seeded agar containing the prepared inoculum.
-
Place six stainless steel cylinders on the agar surface at equidistant points.
-
Prepare a series of dilutions of the this compound reference standard and the test sample in phosphate buffer (e.g., 8, 16, 32 µg/mL).
-
Fill three alternate cylinders with the reference standard dilutions and the other three with the test sample dilutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
d. Calculation: The potency of the test sample is calculated by comparing the mean zone diameter of the test sample with the mean zone diameter of the reference standard using a validated statistical method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from other components in the sample, and the amount is quantified by UV detection.[8][9]
a. Materials:
-
HPLC System: With UV detector, pump, and data processor
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (B52724) (80:20 v/v)
-
Reference Standard: this compound Reference Standard
-
Test Sample: this compound sample to be tested
-
Solvent: Mobile phase
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
c. Procedure:
-
Prepare a stock solution of the this compound reference standard and the test sample in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).
-
Inject the calibration standards and the test sample solution into the HPLC system.
-
Record the peak area of this compound for each injection.
d. Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the reference standard. Determine the concentration of the test sample from the calibration curve.
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcus aureus ATCC 25923: Significance and symbolism [wisdomlib.org]
- 4. toku-e.com [toku-e.com]
- 5. bacillus subtilis atcc: Topics by Science.gov [science.gov]
- 6. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Difloxacin Hydrochloride and Marbofloxacin in Canine Medicine
For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision guided by evidence of efficacy, pharmacokinetic profiles, and safety. This guide provides an objective, data-driven comparison of two prominent fluoroquinolones used in veterinary medicine for dogs: Difloxacin (B1670560) Hydrochloride and Marbofloxacin (B1676072).
Pharmacokinetic Profile: A Quantitative Comparison
The pharmacokinetic properties of a drug are fundamental to its efficacy and dosing regimen. Below is a summary of key pharmacokinetic parameters for difloxacin and marbofloxacin in dogs, derived from single oral administration studies.
| Pharmacokinetic Parameter | Difloxacin Hydrochloride | Marbofloxacin | Reference |
| Dosage | 5.0 mg/kg | 2.0 mg/kg | [1] |
| Peak Plasma Concentration (Cmax) | 1.11 µg/mL | 1.47 µg/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | Similar to Marbofloxacin | Similar to Difloxacin | [2] |
| Area Under the Curve (AUC0-24h) | 9.3 µg·h/mL | ~13 µg·h/mL | [1] |
| Elimination Half-life (t1/2) | 6.9 h | 9.1 h | [1] |
Key Observations:
-
Marbofloxacin, at a lower dose, achieves a higher peak plasma concentration (Cmax) compared to difloxacin.[1]
-
The area under the curve (AUC), a measure of total drug exposure, is greater for marbofloxacin.[1]
-
Marbofloxacin has a longer elimination half-life, suggesting a longer duration of action.[1]
In Vitro Efficacy: Antimicrobial Activity
The in vitro activity of an antibiotic against pathogenic bacteria is a primary indicator of its potential clinical efficacy. The following table summarizes the minimum inhibitory concentrations (MICs) of difloxacin and marbofloxacin against common canine pathogens. A lower MIC value indicates greater potency.
| Bacterial Species | Difloxacin MIC Range (µg/mL) | Marbofloxacin MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | - | 2.00 | [3] |
| Escherichia coli | 0.06 - 2.0 | 4.00 | [3][4] |
| Pasteurella multocida | - | 0.25 | [3] |
| Streptococcus spp. | 0.125 - 4.0 | 0.50 | [3][4] |
| Staphylococcus intermedius | 0.125 - 4.0 | - | [4] |
| Proteus mirabilis | MICs increased in acidic pH | - | [4] |
| Klebsiella pneumoniae | MICs lowest at neutral pH | - | [4] |
Key Observations:
-
Both difloxacin and marbofloxacin demonstrate a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[5][6]
-
One study indicated that marbofloxacin showed greater in vitro efficacy against both Gram-positive and Gram-negative bacteria compared to enrofloxacin, another fluoroquinolone.[7]
-
The bactericidal activity of difloxacin against Staphylococcus intermedius was found to be greater than that of enrofloxacin.[4]
Experimental Protocols
Pharmacokinetic Studies
The pharmacokinetic data presented in this guide are primarily based on crossover studies in Beagle dogs.[1] A typical experimental protocol for such a study is as follows:
-
Animal Subjects: A cohort of healthy adult Beagle dogs is used.
-
Study Design: A crossover design is employed, where each dog receives both difloxacin and marbofloxacin with a washout period between treatments to eliminate any residual drug.[2]
-
Drug Administration: Commercially available tablet formulations of the drugs are administered orally at their recommended dosages.[1]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Sample Analysis: Plasma concentrations of the drugs are determined using methods such as agar (B569324) diffusion assay or high-performance liquid chromatography (HPLC).[1]
-
Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using noncompartmental methods.[1]
In Vitro Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure to assess the in vitro activity of an antimicrobial agent.
-
Bacterial Isolates: Clinical isolates of various bacterial species are obtained from canine patients.
-
Culture Preparation: The isolates are cultured to achieve a standardized bacterial suspension.
-
Antimicrobial Dilution: A series of twofold dilutions of difloxacin and marbofloxacin are prepared in a suitable growth medium.
-
Inoculation: The bacterial suspension is inoculated into the wells or tubes containing the different concentrations of the antimicrobial agents.
-
Incubation: The inoculated samples are incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of fluoroquinolones.
Caption: Experimental workflow for a crossover pharmacokinetic study.
References
- 1. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, difloxacin, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 4. In vitro activity of difloxacin against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scilit.com [scilit.com]
- 7. sat.gstsvs.ch [sat.gstsvs.ch]
A Guide to Inter-Laboratory Validation of Difloxacin Hydrochloride Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of difloxacin (B1670560) hydrochloride antimicrobial susceptibility testing (AST). It outlines standardized methodologies, presents key quality control parameters, and offers a template for data comparison to ensure consistency and accuracy across different laboratories. The information herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary antimicrobial susceptibility testing.
Data Presentation: Ensuring Comparability
Reproducibility of AST results is paramount for accurate surveillance of antimicrobial resistance and for the clinical interpretation of susceptibility. Inter-laboratory validation studies typically compare the performance of a standardized method across multiple facilities. Key metrics for comparison include the Minimum Inhibitory Concentration (MIC) for broth dilution methods and zone diameters for disk diffusion methods.
Quality Control Ranges
A critical component of any validation is the consistent performance of quality control (QC) strains. The CLSI provides established MIC quality control ranges for specific reference strains. For Difloxacin Hydrochloride, the approved MIC QC range for Staphylococcus aureus ATCC 29213 is a crucial benchmark for any laboratory conducting susceptibility testing.
Table 1: CLSI-Approved MIC Quality Control Range for this compound
| Quality Control Strain | Antimicrobial Agent | CLSI QC MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Difloxacin | 0.06–0.5[1] |
Inter-Laboratory Comparison of MIC Values
The following table illustrates how data from a hypothetical inter-laboratory study could be presented. In a real-world scenario, a panel of clinical isolates would be tested in parallel at multiple laboratories. The results would then be compared for essential and categorical agreement.
Table 2: Illustrative Inter-laboratory Comparison of Difloxacin MIC Values (µg/mL)
| Isolate ID | Laboratory A (Broth Microdilution) | Laboratory B (Broth Microdilution) | Laboratory C (Agar Dilution) | Reference Method (Broth Microdilution) |
| E. coli #1 | 0.125 | 0.125 | 0.25 | 0.125 |
| S. aureus #1 | 0.25 | 0.5 | 0.25 | 0.25 |
| P. aeruginosa #1 | 2 | 1 | 2 | 2 |
| K. pneumoniae #1 | 0.06 | 0.125 | 0.06 | 0.06 |
Inter-Laboratory Comparison of Disk Diffusion Zone Diameters
Similarly, for the disk diffusion method, zone diameters for a panel of isolates would be compared across laboratories.
Table 3: Illustrative Inter-laboratory Comparison of Difloxacin Disk Diffusion Zone Diameters (mm)
| Isolate ID | Laboratory A | Laboratory B | Laboratory C | Reference Laboratory |
| E. coli #1 | 22 | 23 | 21 | 22 |
| S. aureus #1 | 19 | 18 | 20 | 19 |
| P. aeruginosa #1 | 15 | 16 | 15 | 15 |
| K. pneumoniae #1 | 25 | 24 | 26 | 25 |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory validation study. The following are methodologies for two common antimicrobial susceptibility testing methods, based on CLSI guidelines.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as water with ultrasonic assistance or DMSO with gentle warming.[2]
-
Preparation of Microdilution Plates : Serially dilute the difloxacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation : Prepare a standardized inoculum of the bacterial isolate equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation : Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results : The MIC is recorded as the lowest concentration of difloxacin that completely inhibits visible growth of the organism.
-
Quality Control : Concurrently test the appropriate QC strain (e.g., S. aureus ATCC 29213). The resulting MIC for the QC strain must fall within the established acceptable range.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation : Prepare a standardized inoculum of the bacterial isolate equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plate : Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks : Aseptically apply a difloxacin-impregnated disk to the surface of the agar.
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement of Zone of Inhibition : Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
-
Interpretation : Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.
-
Quality Control : Concurrently test a QC strain on a separate plate. The zone of inhibition for the QC strain must be within the acceptable limits.
Visualizing the Validation Workflow
Understanding the logical flow of an inter-laboratory validation study is crucial for its successful implementation. The following diagrams illustrate the key stages of the process.
Caption: Workflow of an Inter-laboratory Validation Study.
The following diagram illustrates the decision-making process for interpreting antimicrobial susceptibility test results based on established breakpoints.
Caption: Decision Pathway for MIC Interpretation.
References
Safety Operating Guide
Navigating the Safe Disposal of Difloxacin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Difloxacin Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the potential for environmental contamination. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with general best practices for pharmaceutical waste.
Regulatory Landscape
The disposal of pharmaceutical waste, including veterinary drugs like this compound, is governed by multiple federal and state regulations. Key oversight bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management[1][2]. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard or for transport, it is crucial to consult local and state regulations which may be more stringent than federal guidelines[1][3][4].
Disposal Procedures
The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment, particularly waterways, and to avoid accidental ingestion by humans or animals.
Step 1: Initial Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes safety glasses with side shields, protective gloves, and a lab coat or long-sleeved clothing[5]. In case of a spill, avoid generating dust and clean up using methods like sweeping or vacuuming[3].
Step 2: Evaluate Disposal Options
There are several recommended methods for the disposal of pharmaceutical waste. The most appropriate choice depends on the quantity of the substance and the available resources.
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Hazardous Material Disposal Company / Reverse Distributor | The most reliable and compliant method, especially for larger quantities.[6] Ensures proper handling and destruction, often through incineration.[2][7] | Adheres to DEA and EPA regulations. Provides a certificate of destruction for auditing purposes.[6] |
| Drug Take-Back Programs | A secure and environmentally sound option for unused or expired medications. Many pharmacies and law enforcement agencies offer collection sites.[1][8][9] | Recommended by the FDA and EPA for household quantities, but may not be suitable for large laboratory waste streams. |
| Disposal in Household Trash (with precautions) | Should only be considered if other options are unavailable and for very small quantities. The drug must be rendered unpalatable.[8][9][10] | Follow FDA guidelines: mix with an undesirable substance like coffee grounds or cat litter, place in a sealed container, and obscure personal information on the original packaging.[8][9][10] |
Step 3: Prohibited Disposal Methods
Under no circumstances should this compound be disposed of down the drain or toilet[3][7]. The EPA's Subpart P rule explicitly prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains[2]. Even for non-hazardous pharmaceuticals, this practice is discouraged to prevent water contamination.
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Safety and Environmental Precautions
-
Environmental Protection: Avoid discharge of this compound into drains, water courses, or onto the ground[3]. Although ecotoxicity data may not be readily available, the precautionary principle dictates preventing environmental release.
-
Spill Management: In the event of a spill, avoid creating dust. Wear appropriate personal protective equipment and clean the spill using methods that do not disperse the powder, such as careful sweeping or vacuuming[3].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste itself[3].
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. bva.co.uk [bva.co.uk]
- 8. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 9. Disposing of Unused Medications for Pets - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 10. Pet Medication Disposal | Oregon Veterinary Medical Association [oregonvma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
